Product packaging for Lumichrome(Cat. No.:CAS No. 1086-80-2)

Lumichrome

Cat. No.: B1664701
CAS No.: 1086-80-2
M. Wt: 242.23 g/mol
InChI Key: ZJTJUVIJVLLGSP-UHFFFAOYSA-N
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Description

Lumichrome is a compound showing blue fluorescence, formed by a photolysis of riboflavin in acid or neutral solution. It has a role as a plant metabolite. It is functionally related to an alloxazine. It is a tautomer of a 7,8-dimethylisoalloxazine.
This compound has been reported in Streptomyces, Zea mays, and other organisms with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4O2 B1664701 Lumichrome CAS No. 1086-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione
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InChI

InChI=1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTJUVIJVLLGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70148600
Record name 7,8-Dimethylalloxazine
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Molecular Weight

242.23 g/mol
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CAS No.

1086-80-2
Record name Lumichrome
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Record name 7,8-Dimethylalloxazine
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Record name Lumichrome
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Record name 7,8-Dimethylalloxazine
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Record name 7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
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Melting Point

>300 °C
Record name Lumichrome
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Foundational & Exploratory

what is the chemical structure of Lumichrome

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lumichrome (7,8-Dimethylalloxazine) is a yellow, crystalline solid and a fluorescent photoproduct resulting from the degradation of riboflavin (Vitamin B2) in acidic or neutral solutions.[1][2] It is recognized as a natural metabolite of riboflavin and has been identified in various organisms, including certain microbes and plants.[3][4][5] this compound is an effective photosensitizer and fluorescent dye, and recent research has highlighted its potential in pharmacology, including its role in inhibiting cancer cell growth and inducing apoptosis.[6][7] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological significance.

Chemical Identity and Structure

This compound is classified as a flavin, a class of organic compounds characterized by a tricyclic isoalloxazine ring system.[8] Its core structure is a benzo[g]pteridine-2,4-dione moiety with two methyl groups at the 7 and 8 positions.[1][3]

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name 7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione [1]
CAS Number 1086-80-2 [1]
Molecular Formula C₁₂H₁₀N₄O₂ [1][2][9][10]
SMILES CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)NC(=O)N3 [1]
InChI 1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) [1]

| InChIKey | ZJTJUVIJVLLGSP-UHFFFAOYSA-N |[1] |

Caption: 2D chemical structure of this compound (7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione).

Physicochemical Properties

This compound is a stable solid under normal conditions, though it is incompatible with strong oxidizing agents.[2] It is combustible and typically appears as a pale yellow to yellow solid.[2] Its solubility is limited in many common solvents but is slightly soluble in aqueous bases, DMSO (with heating), and methanol.[2][4][11]

Table 2: Physicochemical Data for this compound

Property Value Reference
Molecular Weight 242.23 g/mol [1][2][9]
Monoisotopic Mass 242.08037557 Da [1]
Melting Point >300 °C [1][9]
pKa 10.02 ± 0.70 (Predicted) [2]
λmax (UV/Vis) 219, 248, 335, 384 nm [3][4]
Appearance Pale Yellow to Yellow Solid [2]

| Solubility | Slightly soluble in aqueous base, DMSO (heated), methanol |[2][4][11] |

Experimental Protocols

1. Formation of this compound from Riboflavin

This compound is famously formed via the photolysis (photodegradation) of riboflavin in acidic or neutral aqueous solutions.[1][2] This process involves the irreversible photodegradation of the ribityl side chain of riboflavin.

Riboflavin_to_this compound Riboflavin Riboflavin (Vitamin B2) This compound This compound Riboflavin->this compound Photolysis Light Light (UV or Visible) Acidic/Neutral Solution Light->Riboflavin

Caption: Workflow for the formation of this compound from Riboflavin via photolysis.

2. Laboratory Synthesis of this compound

A common laboratory synthesis involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with alloxan monohydrate.[12]

  • Reactants:

    • Alloxan monohydrate (0.62 mmol)

    • 4,5-dimethyl-1,2-phenylenediamine (0.62 mmol)

    • p-toluenesulfonic acid (0.62 mmol)

  • Procedure:

    • A mixture of the three reactants is placed in a 10 mL stainless steel grinding jar containing one 12 mm stainless steel ball.

    • The mixture is milled for one hour at a frequency of 30 Hz.

    • Following milling, the reaction mixture is washed with methanol and filtered.

    • The resulting product is collected as a yellow solid.[12]

3. Purification Protocol

A standard method for purifying this compound is through recrystallization.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Dissolve the crude this compound solid in a minimal amount of hot glacial acetic acid.

    • Allow the solution to cool slowly to facilitate the formation of crystals.

    • Collect the crystals by filtration.

    • Repeat the recrystallization process a second time to ensure high purity.

    • Dry the purified crystals at 100°C under vacuum.[2]

Biological Significance and Signaling Pathways

This compound is more than a simple degradation product; it is a biologically active molecule. It acts as a rhizosphere signal molecule that can alter seedling development and can activate the LasR bacterial quorum-sensing receptor.[3] More recently, this compound has been identified as an inhibitor of human lung cancer cell growth, inducing apoptosis through a p53-dependent mechanism.[6][7][13] It also inhibits the AKT/β-catenin signaling pathway, which is crucial for cell survival and proliferation.[6]

Lumichrome_Signaling cluster_cell Cancer Cell This compound This compound p53 p53 Activation This compound->p53 AKT AKT This compound->AKT inhibits Caspases Caspase Cascade (Caspase-3/9) p53->Caspases induces BetaCatenin β-catenin AKT->BetaCatenin activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis inhibits CellGrowth Cell Growth & Survival BetaCatenin->CellGrowth Caspases->Apoptosis

Caption: this compound's role in inducing apoptosis and inhibiting cell survival pathways.

References

physical and chemical properties of 7,8-dimethylalloxazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 7,8-Dimethylalloxazine

This technical guide provides a comprehensive overview of the , also known as lumichrome. It is intended for researchers, scientists, and drug development professionals who are interested in the fundamental characteristics and biological activities of this compound. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and visualizes its role in bacterial quorum sensing.

Core Physical and Chemical Properties

7,8-Dimethylalloxazine is a yellow fluorescent compound that is a photolytic degradation product of riboflavin (Vitamin B2). It is also produced by various microorganisms and plants.

Quantitative Data Summary

The following table summarizes the key .

PropertyValueSource
Molecular Formula C₁₂H₁₀N₄O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 242.24 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point >300 °C--INVALID-LINK--
Boiling Point Not available
Solubility Sparingly soluble in methanol--INVALID-LINK--
pKa (Predicted) 10.02 ± 0.70--INVALID-LINK--
UV-Vis Absorption Maxima (λmax) 219, 248, 335, 384 nm--INVALID-LINK--
Appearance Light yellow to amber to dark green powder/crystal--INVALID-LINK--
CAS Number 1086-80-2--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

This section details the experimental procedures for the synthesis of 7,8-dimethylalloxazine and generalized protocols for the determination of its key physical and chemical properties.

Synthesis of 7,8-Dimethylalloxazine

A common method for the synthesis of 7,8-dimethylalloxazine involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with alloxan.

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine

  • Alloxan monohydrate

  • Glacial acetic acid

  • Boric acid

  • Deionized water

  • Diethyl ether

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine in glacial acetic acid.

  • Add a catalytic amount of boric acid to the solution.

  • Separately, dissolve alloxan monohydrate in a minimal amount of glacial acetic acid.

  • Slowly add the alloxan solution to the 4,5-dimethyl-1,2-phenylenediamine solution while stirring under a nitrogen atmosphere at room temperature.

  • Continue stirring the reaction mixture at room temperature for the time specified in the referenced literature.

  • Upon completion of the reaction, a precipitate of 7,8-dimethylalloxazine will form.

  • Collect the product by vacuum filtration.

  • Wash the collected solid sequentially with glacial acetic acid, deionized water, and diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the purified product under vacuum to obtain 7,8-dimethylalloxazine as a powder.

Determination of Melting Point

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Finely powder a small amount of dry 7,8-dimethylalloxazine.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. Given the high melting point of >300 °C, a specialized high-temperature apparatus may be required.

UV-Vis Absorption Spectroscopy

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • Prepare a stock solution of 7,8-dimethylalloxazine of a known concentration in the chosen solvent (e.g., ethanol).

  • From the stock solution, prepare a series of dilutions to a concentration suitable for UV-Vis analysis (typically in the micromolar range).

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Record the baseline spectrum of the solvent.

  • Rinse the cuvette with the sample solution and then fill it with the sample solution.

  • Scan the absorbance of the sample solution over the desired wavelength range (e.g., 200-600 nm).

  • Identify the wavelengths of maximum absorbance (λmax).

Biological Activity and Signaling Pathway

7,8-Dimethylalloxazine (this compound) has been identified as a signaling molecule in bacterial communication, specifically in quorum sensing. It acts as an agonist of the LasR receptor in Pseudomonas aeruginosa.

Activation of LasR Quorum Sensing Pathway

The following diagram illustrates the proposed mechanism of LasR activation by 7,8-dimethylalloxazine.

LasR_Activation_by_this compound Activation of LasR Quorum Sensing by 7,8-Dimethylalloxazine cluster_extracellular Extracellular Space cluster_cytoplasm Bacterial Cytoplasm This compound This compound LasR_inactive Inactive LasR Receptor This compound->LasR_inactive Binds to LasR_active Active LasR-Lumichrome Complex LasR_inactive->LasR_active Conformational Change lasI_gene lasI gene LasR_active->lasI_gene Binds to promoter Target_genes Target Gene Expression LasR_active->Target_genes Activates LasI_synthase LasI Synthase lasI_gene->LasI_synthase Transcription & Translation AHL_synthesis AHL Synthesis LasI_synthase->AHL_synthesis Catalyzes

Caption: Activation of the LasR quorum sensing receptor by 7,8-dimethylalloxazine.

This pathway illustrates that 7,8-dimethylalloxazine can enter the bacterial cytoplasm and bind to the inactive LasR receptor. This binding induces a conformational change, leading to the activation of the receptor. The active LasR-lumichrome complex can then bind to the promoter of the lasI gene, leading to the synthesis of LasI synthase, which in turn catalyzes the production of N-acyl-homoserine lactones (AHLs), the native signaling molecules. The activated LasR complex also promotes the expression of other target genes involved in virulence and biofilm formation.[1][2][3][4]

In addition to its role in bacterial signaling, 7,8-dimethylalloxazine has been shown to elicit developmental changes in plants, including promoting growth at low concentrations.[5][6] The exact signaling pathways in plants are still under investigation but may involve cross-talk with phytohormone signaling.[6]

References

The Role of Lumichrome in Plant-Microbe Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumichrome, a photodegradation product of riboflavin (vitamin B2), is emerging as a significant signaling molecule in the intricate communication between plants and microbes. Initially identified as a product of rhizobial exudates, this compound has demonstrated a remarkable capacity to influence plant growth, development, and responses to both symbiotic and pathogenic organisms. At nanomolar concentrations, it can elicit profound changes in root architecture, shoot biomass, and physiological processes such as stomatal conductance and photosynthesis.[1][2][3][4] This technical guide provides an in-depth exploration of the current understanding of this compound's role in plant-microbe interactions, consolidating quantitative data, detailing experimental methodologies, and visualizing the known signaling interactions. This document is intended to serve as a comprehensive resource for researchers investigating novel plant biostimulants, microbe-derived signaling molecules, and new targets for crop improvement and protection.

Introduction: this compound as a Rhizosphere Signal

The rhizosphere, the narrow zone of soil surrounding plant roots, is a dynamic environment teeming with microbial life. Communication between plants and microbes in this zone is critical for nutrient cycling, plant health, and overall ecosystem productivity. This communication is largely mediated by a diverse array of chemical signals. This compound has been identified as one such signal, exuded by various soil bacteria, including symbiotic nitrogen-fixing rhizobia.[1][2][3][4]

This compound's influence extends to both monocotyledonous and dicotyledonous plants, suggesting a conserved mechanism of perception and response.[1][2] Its effects are concentration-dependent, with low nanomolar concentrations generally promoting growth and higher concentrations sometimes leading to inhibitory effects.[1][3][4] This dose-dependent activity underscores its role as a potent signaling molecule.

Quantitative Effects of this compound on Plant Physiology and Growth

The application of this compound to various plant species has been shown to elicit a range of quantifiable physiological and developmental responses. These effects highlight its potential as a plant growth-promoting agent.

Table 1: Effects of this compound on Plant Growth Parameters
Plant SpeciesThis compound ConcentrationEffectReference
Alfalfa (Medicago sativa)3 nM11-30% increase in root respiration; 8-18% increase in plant growth.[2]
Cowpea (Vigna unguiculata)5 nMEarly initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation, leading to increased shoot and total biomass.[1][2]
Soybean (Glycine max)5 nMEarly initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation, leading to increased shoot and total biomass.[1][2]
Soybean (Glycine max)10⁻⁶ M (Foliar)Significant increase in shoot and total dry matter yield.[1][2]
Sorghum (Sorghum bicolor)5 nMMarked increase in root growth; increased leaf area, shoot, and total biomass.[1][2]
Millet (Pennisetum glaucum)5 nMMarked increase in root growth.[1][2]
Arabidopsis thaliana5 nMEnhanced plant growth through increased cell division and turgor-driven cell expansion.[5]
General50 nMDepressed root development and reduced growth of unifoliate and second trifoliate leaves.[1][3][4]
Table 2: Effects of this compound on Plant Physiological Parameters
Plant SpeciesThis compound ConcentrationPhysiological EffectReference
Cowpea, Lupin10 nMIncreased stomatal conductance and leaf transpiration.[2][4]
Bambara groundnut, Soybean, Maize10 nMDecreased stomatal conductance and leaf transpiration.[2][4]
Maize10 nM20% increase in root respiration.[4]

This compound Signaling in Plants: A Hypothesized Network

The precise molecular pathway of this compound signaling in plants is not yet fully elucidated. However, evidence strongly suggests a complex interplay with established plant hormone signaling pathways, particularly those of abscisic acid (ABA) and ethylene.

Exogenous application of this compound has been shown to produce identical effects on stomatal functioning as ABA, indicating a molecular cross-talk between the two signaling pathways.[1][3][6] It is hypothesized that this compound may trigger the biosynthesis of classical phytohormones, which in turn mediate the observed developmental changes.[3][6]

In studies with Lotus japonicus and tomato, this compound treatment led to significant changes in the expression of genes associated with symbiosis, starch metabolism, and ethylene metabolism.[1][7] This suggests that this compound signaling likely integrates with these fundamental plant processes.

Diagram 1: Hypothesized this compound Signaling Crosstalk

Lumichrome_Signaling cluster_microbe Rhizosphere Microbe cluster_plant Plant Cell cluster_hormones Hormone Signaling cluster_responses Physiological & Developmental Responses Microbe e.g., Rhizobia This compound This compound Microbe->this compound Exudation Receptor Putative Receptor (Unknown) This compound->Receptor Perception Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Gene_Expression Altered Gene Expression (Symbiosis, Ethylene Metabolism, Starch Metabolism) Signal_Transduction->Gene_Expression ABA ABA Signaling Signal_Transduction->ABA Crosstalk Ethylene Ethylene Signaling Signal_Transduction->Ethylene Crosstalk Stomatal_Regulation Stomatal Regulation Signal_Transduction->Stomatal_Regulation Growth_Promotion Plant Growth Promotion (Root & Shoot) Gene_Expression->Growth_Promotion Symbiosis Enhanced Symbiosis (Nodulation, Mycorrhization) Gene_Expression->Symbiosis ABA->Stomatal_Regulation Identical Effect

Caption: Hypothesized signaling crosstalk of this compound in plants.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on plant-microbe interactions.

Plant Growth Promotion Assay

This protocol outlines a general method for assessing the effect of this compound on plant growth.

Diagram 2: Experimental Workflow for Plant Growth Promotion Assay

PGP_Workflow start Start seed_sterilization Surface Sterilize Seeds start->seed_sterilization germination Germinate Seeds on Agar seed_sterilization->germination transfer Transfer Seedlings to Growth System (e.g., hydroponics, sterile soil) germination->transfer treatment Apply this compound Solution (e.g., 5 nM, 10 nM, 50 nM) and Control (no this compound) transfer->treatment incubation Incubate under Controlled Conditions (e.g., 16/8h light/dark, 25°C) treatment->incubation harvest Harvest Plants at a Defined Time Point incubation->harvest measurement Measure Growth Parameters: - Shoot/Root Biomass (Dry Weight) - Root Length and Architecture - Leaf Area harvest->measurement analysis Statistical Analysis measurement->analysis

Caption: Workflow for assessing plant growth promotion by this compound.

Methodology:

  • Seed Sterilization: Surface sterilize seeds of the chosen plant species (e.g., Arabidopsis thaliana, soybean) using a standard protocol (e.g., 70% ethanol for 1 minute followed by 10% bleach with Tween 20 for 10 minutes, and then rinsed 3-5 times with sterile distilled water).

  • Germination: Germinate seeds on a sterile solid medium (e.g., Murashige and Skoog agar) in a controlled environment.

  • Seedling Transfer: After a set period (e.g., 5-7 days), transfer uniform seedlings to the experimental growth system. This could be a hydroponic setup, sterile vermiculite, or a soil-based medium.

  • This compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, sterile water) and dilute to the final desired concentrations (e.g., 5 nM, 10 nM, 50 nM) in the growth medium or irrigation solution. Apply the solutions to the plant roots. A control group should receive the same solution without this compound.

  • Incubation: Grow the plants in a controlled environment with defined light, temperature, and humidity conditions.

  • Harvesting and Data Collection: After a predetermined period, carefully harvest the plants. Separate shoots and roots. Measure parameters such as shoot and root fresh and dry weight, primary root length, lateral root number, and leaf area.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the observed differences between treatments.

Root Colonization Assay (Rhizobia and Mycorrhizae)

This protocol describes how to assess the impact of this compound on the colonization of roots by symbiotic microbes.

Methodology:

  • Inoculum Preparation: Prepare a suspension of the microbial inoculum (e.g., Rhizobium species, arbuscular mycorrhizal fungi spores) at a known concentration.

  • Plant Growth and Inoculation: Grow sterile seedlings as described in the Plant Growth Promotion Assay. At the time of transfer to the final growth medium (often a nutrient-limited medium to encourage symbiosis), inoculate the seedlings with the microbial suspension.

  • This compound Treatment: Incorporate this compound at various concentrations into the growth medium at the time of inoculation.

  • Harvesting: After a suitable incubation period to allow for colonization (e.g., 2-4 weeks), harvest the root systems.

  • Staining and Visualization:

    • For Rhizobia (Nodule Counting): Carefully wash the roots and count the number of nodules formed on the root system.

    • For Arbuscular Mycorrhizal Fungi (AMF):

      • Clear the roots by heating in 10% KOH.

      • Acidify the roots with 1% HCl.

      • Stain the fungal structures with a suitable stain such as trypan blue or ink-vinegar solution.

      • Destain the roots to reduce background staining.

      • Mount the stained root segments on a microscope slide and observe under a compound microscope.

  • Quantification:

    • Nodule number and dry weight.

    • AMF colonization: Use the grid-line intersect method to quantify the percentage of root length colonized by hyphae, arbuscules, and vesicles.

Gene Expression Analysis by RT-qPCR

This protocol details how to measure changes in gene expression in response to this compound treatment.

Methodology:

  • Plant Treatment and Tissue Collection: Treat plants with this compound as described in the Plant Growth Promotion Assay. At specific time points after treatment, harvest the target tissue (e.g., roots, leaves), immediately freeze it in liquid nitrogen, and store it at -80°C.

  • RNA Extraction: Extract total RNA from the plant tissue using a suitable kit or protocol (e.g., Trizol method, column-based kits).

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (for purity and concentration) and gel electrophoresis or a bioanalyzer (for integrity).

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design or obtain validated primers for the target genes of interest (e.g., genes involved in hormone signaling, symbiosis, or defense) and for one or more stable reference genes for normalization.

    • Prepare the qPCR reaction mix containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green).

    • Run the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between this compound-treated and control samples.

This compound in Plant Defense and Stress Response

Beyond its role in promoting growth and symbiosis, this compound may also be involved in plant defense and stress responses. As a microbial signal, it has the potential to act as a protectant or elicitor of plant defense mechanisms.[1][3] The observed crosstalk with ABA, a key hormone in abiotic stress responses, further suggests a role for this compound in mediating plant adaptation to environmental challenges.[1][3][4] Further research is needed to fully uncover the mechanisms by which this compound modulates plant immunity and stress tolerance.

Conclusion and Future Perspectives

This compound is a multifaceted signaling molecule with significant implications for plant-microbe interactions. Its ability to promote plant growth, influence symbiotic relationships, and potentially modulate stress responses makes it a molecule of great interest for sustainable agriculture and the development of novel biostimulants.

Future research should focus on:

  • Identifying the plant receptor(s) for this compound: This is a critical step in elucidating its signaling pathway.

  • Dissecting the downstream signaling cascade: Unraveling the molecular components that transduce the this compound signal within the plant cell.

  • Exploring its role in plant defense: Investigating the extent to which this compound can prime or induce plant immune responses against pathogens.

  • Field trials: Evaluating the efficacy of this compound as a plant growth promoter under agricultural field conditions.

A deeper understanding of this compound's mode of action will undoubtedly open new avenues for enhancing crop productivity and resilience in an environmentally sustainable manner.

References

Unveiling the Biological Spectrum of Lumichrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumichrome, a photolytic derivative of riboflavin (Vitamin B2), has emerged from the shadows of its well-known precursor to reveal a diverse and compelling range of biological activities. Once considered a mere degradation product, fundamental research has now illuminated its potential as a bioactive molecule with significant implications for oncology, microbiology, and agriculture. This in-depth technical guide synthesizes the current understanding of this compound's core biological functions, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to support ongoing research and development efforts. This document serves as a comprehensive resource for scientists exploring the therapeutic and practical applications of this intriguing flavin.

Anti-Cancer Activity of this compound

This compound has demonstrated notable anti-proliferative and pro-apoptotic effects across various cancer cell lines. A key mechanism of action involves the activation of a p53-dependent mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified using half-maximal inhibitory concentration (IC50) values, which are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Citation(s)
H460Non-small cell lung cancer~40-80[1]
A549Non-small cell lung cancer~40-80[1]
H292Non-small cell lung cancer~40-80[1]
HepG2Hepatocellular carcinoma7.7 µg/mL[1]
MCF-7Breast Adenocarcinoma>100 µg/mL[1]
Colo-205Colorectal cancer23.9 µg/mL[1]
HCT116Colorectal cancer>100 µM[1]
Normal Dermal Papilla CellsNormal~70-95[1]
Signaling Pathway: p53-Dependent Apoptosis

In lung cancer cells, this compound induces apoptosis through a signaling cascade initiated by the upregulation of the tumor suppressor protein p53.[1] This leads to the downregulation of the anti-apoptotic protein Bcl-2, shifting the balance towards pro-apoptotic signals.[1] The altered Bcl-2 family protein balance subsequently activates caspase-9, an initiator caspase in the intrinsic apoptotic pathway, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.[1]

Lumichrome_p53_Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Casp9 Caspase-9 (Activation) Bcl2->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Lumichrome_LasR_Pathway This compound This compound LasR LasR Receptor This compound->LasR Complex This compound-LasR Complex LasR->Complex las_box las box DNA Complex->las_box Gene_Expression Target Gene Expression las_box->Gene_Expression

References

Methodological & Application

Lumichrome from Bacterial Cultures: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the extraction of lumichrome, a fluorescent metabolite, from bacterial cultures. It details established protocols, quantitative data, and visual workflows to facilitate the production and purification of this compound for further study and application.

This compound, a yellow fluorescent compound, is a photolytic degradation product of riboflavin (Vitamin B2).[1][2][3] Beyond its role as a photodegradation product, this compound is also produced biologically by various microorganisms.[1][4][5] This has opened avenues for its biotechnological production, offering a simpler and more efficient alternative to chemical synthesis.[1][3] this compound has garnered interest for its potential applications as a photosensitizer and a fluorescent dye.[1][2][3]

This application note focuses on the efficient production of this compound using Microbacterium sp., a bacterial strain identified for its high productivity.[1] Two primary methods are detailed: a cultivation method and a resting cell method, both of which yield high quantities of pure this compound.[1][3]

Key Findings and Applications:

  • High-Yield Production: The described protocols, particularly with Microbacterium sp. strain TPU 3598, demonstrate remarkably high yields of this compound from riboflavin, reaching up to 98%.[1][3]

  • Simplified Purification: A key advantage of these methods is the straightforward purification process, which involves simple centrifugation and crystallization steps, eliminating the need for column chromatography.[1]

  • Potential Applications: this compound's photosensitizing properties make it a candidate for various applications, including as a fluorescent probe and for the inactivation of biological contaminants.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the this compound production experiments using Microbacterium sp. strain TPU 3598.

Table 1: Comparison of this compound Production Methods [1][3]

MethodStarting Riboflavin (g)Produced this compound (g)Yield (%)Scale
Cultivation Method3.82.498500 mL
Improved Cultivation Method7.64.796500 mL
Resting Cell Method3.82.498100 mL

Table 2: Optimization of Cultivation Parameters for this compound Production [1]

ParameterConditionThis compound Yield (%)
Temperature16°C0.4
25°C14.3
30°C98.5
37°C4.9
pH5.0Low
6.0Moderate
7.0Optimal
8.0High
9.0Moderate

Experimental Protocols

The following are detailed protocols for the production and extraction of this compound from Microbacterium sp. strain TPU 3598.

Protocol 1: Cultivation Method for this compound Production

This method involves the direct cultivation of the bacteria in a medium containing riboflavin.

Materials:

  • Microbacterium sp. strain TPU 3598

  • Nutrient Medium (0.2% glucose, 0.3% Phytone peptone, 0.3% yeast extract, 0.1% K2HPO4, pH 7.0)

  • Riboflavin

  • Dimethyl sulfoxide (DMSO)

  • Sterile water

  • Centrifuge and appropriate tubes

  • Incubator shaker

Procedure:

  • Starter Culture: Inoculate a 10 mL starter culture of Microbacterium sp. strain TPU 3598 in nutrient medium and cultivate at 30°C for 16 hours with shaking.[1]

  • Production Culture: Inoculate the starter culture into 500 mL of fresh nutrient medium (pH 7.0) containing 3.8 g of riboflavin.[1]

  • Incubation: Cultivate the production culture at 30°C for 24 hours with shaking.[1]

  • Harvesting: After incubation, harvest the insoluble material, which includes the produced this compound and bacterial cells, by low-speed centrifugation (220 x g, 20 min, 4°C).[1]

  • Purification:

    • Dissolve the pellet containing this compound in 300 mL of DMSO at 80°C.[1]

    • Remove the remaining insoluble material by high-speed centrifugation (22,300 x g, 5 min, 25°C).[1]

    • Crystallize the this compound from the supernatant by adding 900 mL of water.[1]

    • Collect the crystallized this compound and dry it in vacuo.[1]

Protocol 2: Resting Cell Method for this compound Production

This method utilizes a concentrated suspension of bacterial cells to convert riboflavin to this compound.

Materials:

  • Microbacterium sp. strain TPU 3598 cells (wet weight)

  • 10 mM Potassium Phosphate Buffer (KPB), pH 7.0

  • Riboflavin

  • Dimethyl sulfoxide (DMSO)

  • Sterile water

  • Centrifuge and appropriate tubes

  • Incubator shaker

Procedure:

  • Cell Suspension: Prepare a suspension of 20 g (wet weight) of Microbacterium sp. strain TPU 3598 cells in 100 mL of 10 mM potassium phosphate buffer (pH 7.0).[1][3]

  • Substrate Addition: Add 3.8 g of riboflavin to the cell suspension.[1][3]

  • Incubation: Incubate the mixture at 30°C for up to 30 hours with shaking. The conversion of riboflavin to this compound is typically complete within 24 hours.[1]

  • Harvesting and Purification: Follow the same harvesting and purification steps as described in Protocol 1 (steps 4 and 5).[1]

Protocol 3: Quantification of this compound by HPLC

This protocol outlines the high-performance liquid chromatography (HPLC) method for quantifying this compound.[1]

HPLC System and Column:

  • HPLC Apparatus: Shimadzu LC-20AP or equivalent.[1]

  • Column: Cosmosil 5C18MS-II column (2.0 by 150 mm).[1]

Chromatographic Conditions:

  • Mobile Phase: 25% methanol in 10 mM acetate buffer, pH 4.5.[1]

  • Flow Rate: 0.4 ml/min.[1]

  • Column Temperature: 50°C.[1]

  • Detection Wavelength: 254 nm.[1]

Procedure:

  • Sample Preparation: Prepare samples by appropriately diluting the culture supernatant or the purified this compound solution in the mobile phase.

  • Injection: Inject the prepared sample into the HPLC system.

  • Analysis: Compare the retention time of the peak with that of an authentic this compound standard for identification and use the peak area for quantification against a standard curve.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for this compound extraction.

Lumichrome_Cultivation_Workflow cluster_production This compound Production cluster_extraction Extraction and Purification start Inoculate Microbacterium sp. in Nutrient Medium with Riboflavin incubate Incubate at 30°C for 24h with shaking start->incubate harvest Low-speed centrifugation (220 x g, 20 min) incubate->harvest dissolve Dissolve pellet in DMSO at 80°C harvest->dissolve centrifuge_high High-speed centrifugation (22,300 x g, 5 min) dissolve->centrifuge_high crystallize Add water to supernatant to crystallize this compound centrifuge_high->crystallize dry Collect and dry pure this compound crystallize->dry end Pure this compound dry->end Final Product Lumichrome_Resting_Cell_Workflow cluster_production This compound Production cluster_extraction Extraction and Purification start Suspend Microbacterium sp. cells in Buffer with Riboflavin incubate Incubate at 30°C for up to 30h with shaking start->incubate harvest Low-speed centrifugation (220 x g, 20 min) incubate->harvest dissolve Dissolve pellet in DMSO at 80°C harvest->dissolve centrifuge_high High-speed centrifugation (22,300 x g, 5 min) dissolve->centrifuge_high crystallize Add water to supernatant to crystallize this compound centrifuge_high->crystallize dry Collect and dry pure this compound crystallize->dry end Pure this compound dry->end Final Product

References

Application Note: Quantification of Lumichrome in Plant Tissue by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of lumichrome in various plant tissues using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with fluorescence detection. This compound, a photolytic degradation product of riboflavin (Vitamin B2), is a bioactive compound that can influence plant growth and development.[1] The accurate quantification of this compound is crucial for understanding its physiological roles. This protocol provides a detailed procedure for sample extraction, purification using solid-phase extraction (SPE), and subsequent chromatographic analysis. The method is suitable for researchers in plant biology, biochemistry, and natural product chemistry.

Introduction

This compound (7,8-dimethylalloxazine) is a naturally occurring flavin derivative found in plants and microorganisms.[1] It is primarily formed through the photoconversion of riboflavin when exposed to light.[2] Studies have indicated that this compound can act as a signaling molecule, affecting processes such as root development and stomatal conductance.[1] Given its bioactivity and its formation from a primary metabolite, a reliable analytical method is essential to quantify its endogenous levels in plant tissues.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of secondary metabolites in complex plant extracts.[3] When paired with a fluorescence detector, it offers exceptional sensitivity and selectivity, which is ideal for detecting trace amounts of fluorescent compounds like this compound in intricate biological matrices.[4][5] This note details a validated protocol, from sample preparation to final analysis, for the accurate measurement of this compound.

Experimental

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (HPLC grade)

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg, 3 mL (e.g., Phenomenex Strata-X or equivalent)[6]

  • Syringe filters: 0.22 µm, PTFE or Nylon

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Thermostat

    • Fluorescence Detector (FLD)

    • Optional: Photodiode Array (PDA) or UV-Vis Detector

  • Analytical Column: Reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size)

  • SPE Vacuum Manifold

  • Centrifuge

  • Freeze-dryer (Lyophilizer)

  • Grinder/Homogenizer (e.g., bead beater or mortar and pestle)

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. Store at -20°C in an amber vial.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) by serially diluting the working stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A).

Sample Preparation and Extraction

Critical Consideration: Riboflavin is readily converted to this compound upon light exposure.[2] All sample handling and extraction steps must be performed under dim or amber light to prevent artificial inflation of this compound levels.

  • Harvesting and Stabilization: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilization: Freeze-dry the tissue until a constant weight is achieved. This prevents degradation and aids in efficient grinding.

  • Homogenization: Grind the lyophilized tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

    • Add 1.5 mL of 80% aqueous methanol (v/v).

    • Vortex thoroughly and sonicate for 15 minutes in a cold water bath.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant into a new tube.

    • Repeat the extraction on the pellet with another 1.0 mL of 80% methanol and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup: SPE is used to remove interfering compounds like sugars and highly polar molecules.[6]

    • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of HPLC-grade water.[6] Do not let the cartridge run dry.

    • Loading: Dilute the combined supernatant with water to reduce the methanol concentration to <10%. Load the diluted extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove highly polar interferences.[1]

    • Elution: Elute the this compound and other retained compounds with 2 mL of methanol into a clean collection tube.[1]

  • Final Preparation:

    • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase.

    • Vortex to dissolve and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method

The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific plant matrix and available instrumentation.

ParameterCondition
Column C18 Reverse-Phase, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-18 min: 40% to 95% B; 18-20 min: 95% B; 20-21 min: 95% to 5% B; 21-25 min: 5% B (Re-equilibration)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection (FLD) Excitation: 355 nm Emission: 470 nm[4][5]
Detection (UV-Vis) Optional: 355 nm for primary analysis or monitor multiple wavelengths (e.g., 222 nm, 266 nm, 355 nm) if using a PDA detector.

Data Analysis and Quantification

  • Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of a pure this compound standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Perform a linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculation: Use the peak area of this compound from the sample chromatogram and the calibration curve equation to calculate its concentration in the injected sample. Account for the dilution and concentration factors from the sample preparation protocol to determine the final concentration in the original plant tissue (e.g., in µg/g dry weight).

Method Performance Characteristics

The following table summarizes typical performance data for this method. These values should be validated in-house.

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL
Precision (RSD%) < 5% (Intra-day), < 8% (Inter-day)
Recovery 88% - 97%

Visual Diagrams

Workflow cluster_prep Sample Preparation (Under Dim Light) cluster_cleanup Purification cluster_analysis Analysis Harvest 1. Harvest & Flash-Freeze Plant Tissue Lyophilize 2. Lyophilize (Freeze-Dry) Harvest->Lyophilize Homogenize 3. Homogenize to Fine Powder Lyophilize->Homogenize Extract 4. Methanol-Water Extraction Homogenize->Extract SPE 5. Solid-Phase Extraction (C18) Extract->SPE Evaporate 6. Dry & Reconstitute in Mobile Phase SPE->Evaporate Filter 7. Filter (0.22 µm) into HPLC Vial Evaporate->Filter HPLC 8. RP-HPLC-FLD Analysis Filter->HPLC Data 9. Data Processing & Quantification HPLC->Data

Caption: Experimental workflow for this compound quantification.

Riboflavin_Photoconversion Riboflavin Riboflavin (Vitamin B2) This compound This compound Riboflavin->this compound Degradation Irreversible Photodegradation Light Light Exposure (UV/Visible Light) Light->Riboflavin triggers Light->Degradation

References

Application Notes and Protocols for the Separation of Lumichrome and Riboflavin by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique widely used for the separation, identification, and purification of compounds. This application note provides detailed protocols for the separation of riboflavin (Vitamin B2) and its photodegradation product, lumichrome, using TLC. Riboflavin is a light-sensitive vitamin, and its degradation to this compound is a critical parameter in pharmaceutical stability studies and food science. The methods described herein are applicable for routine analysis, reaction monitoring, and qualitative assessment of these compounds in various sample matrices.

The separation principle of TLC relies on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or solvent mixture). Due to differences in their polarity, riboflavin and this compound exhibit different affinities for the stationary and mobile phases, enabling their separation. Riboflavin, with its ribityl side chain, is more polar than this compound and therefore interacts more strongly with a polar stationary phase like silica gel. Consequently, it moves a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. This compound, being less polar, travels further with the mobile phase, yielding a higher Rf value.

Experimental Protocols

This section details two established methods for the separation of this compound and riboflavin using different stationary and mobile phases.

Method 1: Separation on Silica Gel Plates

This is the most common method for separating these two compounds.

2.1.1. Materials and Reagents

  • Stationary Phase: Pre-coated TLC plates, Silica Gel 60 F254 (glass or aluminum backing). The F254 indicator facilitates visualization under UV light.

  • Mobile Phase: Chloroform : Methanol : Water (17.5 : 12.5 : 1.5, v/v/v).

  • Sample Solvent: Methanol.

  • Standards: Riboflavin and this compound reference standards.

  • Apparatus:

    • TLC developing chamber

    • Capillary tubes or micropipettes for spotting

    • UV lamp (254 nm and 365 nm)

    • Drying oven or hairdryer

2.1.2. Protocol

  • Chamber Saturation: Line the inside of the TLC developing chamber with filter paper. Pour the mobile phase into the chamber to a depth of about 0.5-1 cm. Close the chamber and allow it to saturate for at least 30 minutes. This ensures a vapor-rich environment, leading to better and more reproducible separation.

  • Sample Preparation:

    • Standards: Prepare standard solutions of riboflavin and this compound in methanol at a concentration of approximately 1 mg/mL.

    • Unknown Samples: For samples from bacterial cultures, centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells. Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove salts and other polar impurities. Elute the riboflavin and this compound from the cartridge with methanol.[1] All operations involving riboflavin should be conducted under low light conditions to prevent photodegradation.[1]

  • Spotting: Using a capillary tube or micropipette, carefully spot the standard and sample solutions on the TLC plate, about 1.5 cm from the bottom edge. The spots should be small and concentrated. Allow the solvent to evaporate completely between applications.

  • Development: Place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the spots. Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood or with the aid of a hairdryer.

  • Visualization:

    • View the dried plate under a UV lamp.

    • At 254 nm, on a plate with a fluorescent indicator, both compounds will appear as dark spots against a green fluorescent background.

    • Under long-wave UV light (365 nm), this compound exhibits a characteristic sky-blue fluorescence, while riboflavin shows a yellow-green fluorescence.

  • Analysis: Circle the spots with a pencil and calculate the Rf value for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • This compound will have a higher Rf value (top spot) compared to riboflavin (bottom spot).[1]

Method 2: Separation on Cellulose Plates

This method provides an alternative to silica gel, utilizing a different stationary phase.

2.2.1. Materials and Reagents

  • Stationary Phase: Pre-coated TLC plates, Cellulose.

  • Mobile Phase Options:

    • 1-Butanol : Acetic Acid : Water (40 : 10 : 50, v/v/v, use the organic phase).

    • 1-Butanol : 1-Propanol : Acetic Acid : Water (50 : 30 : 2 : 18, v/v/v).

  • Other materials and reagents are the same as in Method 1.

2.2.2. Protocol

The protocol for sample preparation, spotting, development, drying, and visualization is the same as described in Method 1. The choice of mobile phase will depend on the desired separation and resolution.

Data Presentation

The following table summarizes the expected qualitative and quantitative data for the TLC separation of this compound and riboflavin. Note that exact Rf values can vary slightly depending on experimental conditions such as temperature, chamber saturation, and the specific batch of TLC plates.

CompoundStationary PhaseMobile PhaseExpected Relative Rf ValueVisualization Characteristics
This compound Silica GelChloroform:Methanol:Water (17.5:12.5:1.5)Higher (Top Spot)Dark spot at 254 nm; Sky-blue fluorescence at 365 nm
Riboflavin Silica GelChloroform:Methanol:Water (17.5:12.5:1.5)Lower (Bottom Spot)Dark spot at 254 nm; Yellow-green fluorescence at 365 nm
This compound Cellulose1-Butanol:Acetic Acid:Water (40:10:50, organic phase)To be determined experimentallyDark spot at 254 nm; Sky-blue fluorescence at 365 nm
Riboflavin Cellulose1-Butanol:Acetic Acid:Water (40:10:50, organic phase)To be determined experimentallyDark spot at 254 nm; Yellow-green fluorescence at 365 nm
This compound Cellulose1-Butanol:1-Propanol:Acetic Acid:Water (50:30:2:18)To be determined experimentallyDark spot at 254 nm; Sky-blue fluorescence at 365 nm
Riboflavin Cellulose1-Butanol:1-Propanol:Acetic Acid:Water (50:30:2:18)To be determined experimentallyDark spot at 254 nm; Yellow-green fluorescence at 365 nm

Visualizations

The following diagrams illustrate the key workflows and relationships in the TLC separation of this compound and riboflavin.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis chamber_prep Chamber Saturation spotting Spotting on TLC Plate chamber_prep->spotting sample_prep Sample Preparation (Standards & Unknowns) sample_prep->spotting development TLC Plate Development spotting->development drying Drying the Plate development->drying visualization UV Visualization (254nm & 365nm) drying->visualization calculation Rf Value Calculation visualization->calculation identification Compound Identification calculation->identification

Caption: Experimental workflow for TLC separation.

Separation_Principle cluster_tlc TLC Plate Solvent Front Solvent Front This compound (Higher Rf) This compound (Higher Rf) Riboflavin (Lower Rf) Riboflavin (Lower Rf) Origin Origin Mobile Phase\n(Less Polar) Mobile Phase (Less Polar) Mobile Phase\n(Less Polar)->this compound (Higher Rf) Higher Affinity Stationary Phase\n(Polar - Silica Gel) Stationary Phase (Polar - Silica Gel) Stationary Phase\n(Polar - Silica Gel)->Riboflavin (Lower Rf) Higher Affinity

Caption: Principle of separation on a silica gel plate.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Lumichrome and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumichrome (7,8-dimethylalloxazine) is a fluorescent, yellow, solid organic compound derived from the degradation of riboflavin (vitamin B2) through exposure to light or enzymatic activity by various microorganisms[1][2]. It is not only a metabolite but also a signaling molecule in diverse biological systems. This compound has been shown to act as a quorum-sensing mimic in bacteria, activating the LasR receptor in Pseudomonas aeruginosa[3]. Furthermore, it plays a role in plant growth promotion by influencing root respiration and overall biomass[4][5]. The analysis of this compound and its metabolites, such as 7- and 8-carboxythis compound found in urine, is crucial for understanding its biological functions, metabolic pathways, and potential applications in drug development and agriculture[6]. This document provides detailed protocols for the extraction and quantitative analysis of this compound and its metabolites from various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the biological matrix and environmental conditions. The following tables summarize the reported concentrations of this compound in different samples.

Biological MatrixOrganism/ConditionConcentration RangeReference
Bacterial Culture SupernatantSinorhizobium meliloti0.1 - 15 nM[7]
Plant TissueCorn (Zea mays L.) shoots (after irradiation)Equivalent to 2.5% of total free flavin
Bacterial CultureMicrobacterium sp. TPU 35989.9 mmol from 10.1 mmol of riboflavin (in 500 ml)[8]
Bacterial CultureDevosia riboflavina ATCC 952664.5 mg from 100 mg of riboflavin (in 100 ml)[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Microbial Culture Supernatant

This protocol is adapted from methods for the purification of this compound produced by Microbacterium sp.[8].

Materials:

  • Microbial culture supernatant

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Water bath or incubator at 80°C

Procedure:

  • Centrifuge the microbial culture at a low speed (e.g., 220 x g) for 20 minutes at 4°C to separate the bacterial cells from the insoluble material containing this compound[8].

  • Discard the supernatant containing the cells.

  • To the pellet containing the insoluble material, add a sufficient volume of DMSO to dissolve the this compound (e.g., 300 mL for a 500 mL original culture volume)[8].

  • Incubate the mixture at 80°C to facilitate the dissolution of this compound in DMSO[8].

  • Centrifuge the DMSO solution at a high speed (e.g., 22,300 x g) for 5 minutes at 25°C to remove any remaining insoluble impurities[8].

  • Transfer the supernatant containing the dissolved this compound to a clean tube.

  • To crystallize the this compound, add water to the DMSO solution (e.g., a 1:3 ratio of DMSO to water)[8].

  • Collect the crystallized this compound by centrifugation.

  • Dry the purified this compound under vacuum[8].

  • For LC-MS/MS analysis, dissolve the dried this compound in an appropriate solvent such as a mixture of acetonitrile and water.

Protocol 2: Extraction of this compound and its Metabolites from Plasma/Serum

This protocol is a general method for the extraction of small molecules from plasma or serum using protein precipitation, which is suitable for the analysis of this compound and its metabolites.

Materials:

  • Plasma or serum sample

  • Acetonitrile, ice-cold

  • Internal standard solution (e.g., isotopically labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound and its carboxymetabolites.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for good separation of flavins[4].

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

MRM Transitions (Proposed):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound243.1199.125
7-Carboxythis compound273.1229.120
8-Carboxythis compound273.1229.120

Note: The fragmentation of carboxylumichromes would likely involve the loss of CO2 (44 Da) from the carboxyl group. The proposed product ion (m/z 229.1) corresponds to the loss of CO2 from the precursor ion. These transitions need to be optimized for the specific instrument used.

Signaling and Metabolic Pathways

Metabolic Pathway of this compound

This compound is formed from the degradation of riboflavin, a process that can be initiated by light or catalyzed by enzymes in bacteria[1][2]. Further metabolism of this compound can lead to the formation of carboxylumichromes, which have been identified as urinary metabolites in rats, likely resulting from the action of intestinal microflora[6].

metabolic_pathway Riboflavin Riboflavin This compound This compound Riboflavin->this compound Photodegradation or Enzymatic Cleavage (e.g., in bacteria) Carboxylumichromes 7- and 8-Carboxylumichromes This compound->Carboxylumichromes Microbial Metabolism (e.g., in gut)

Caption: Metabolic conversion of Riboflavin to this compound and its metabolites.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound and its metabolites from biological samples using LC-MS/MS.

experimental_workflow Sample Biological Sample (e.g., Plasma, Microbial Culture) Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: General workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway of this compound in Bacterial Quorum Sensing

This compound has been identified as a signaling molecule that can mimic bacterial N-acyl homoserine lactone (AHL) signals and activate the LasR quorum-sensing receptor in Pseudomonas aeruginosa[3]. This interaction can influence gene expression in the bacterial population.

signaling_pathway This compound This compound LasR LasR Receptor This compound->LasR Binds to and activates Gene Target Gene Expression LasR->Gene Regulates

Caption: this compound signaling in bacterial quorum sensing via the LasR receptor.

References

Application Notes and Protocols for Lumichrome Solutions in Plant Growth Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lumichrome (7,8-dimethylalloxazine) is a naturally occurring metabolite of riboflavin, often produced by symbiotic microorganisms in the plant rhizosphere, such as Rhizobium spp.[1][2]. It has emerged as a significant signaling molecule that can elicit substantial developmental changes in both monocot and dicot plant species at very low concentrations[3][4][5]. Research has demonstrated its role in promoting plant growth, including increased biomass accumulation, enhanced leaf area, and early leaf initiation[2][6]. However, the physiological effects of this compound are highly concentration-dependent, with stimulatory effects observed at nanomolar concentrations and inhibitory responses at higher levels[2][3][4][5].

These application notes provide detailed protocols for the preparation and application of this compound solutions for plant growth experiments, aimed at researchers in plant biology, agronomy, and drug development.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is crucial for preparing stable and effective experimental solutions.

PropertyDescriptionCitations
Molecular Formula C₁₂H₁₀N₄O₂[7]
Molecular Weight 242.23 g/mol [7]
Appearance Pale Yellow to Yellow Solid/Powder[7][8]
Solubility Slightly soluble in DMSO and aqueous base. Very slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1][8][9][10]
Stability Stable under standard conditions. Incompatible with strong oxidizing agents.[7][8]
Storage (Stock Solution) Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1]

Data Presentation: Effects of this compound on Plant Growth

The following table summarizes the observed effects of various this compound concentrations on different plant species as reported in the literature.

Plant SpeciesThis compound ConcentrationApplication MethodObserved EffectsCitations
Cowpea, Soybean5 nMRoot applicationEarly initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation, and greater biomass.[3][4][11]
Maize, Sorghum, Millet5 nMRoot applicationIncreased leaf area, shoot biomass, and total biomass.[3][11]
Alfalfa (Medicago sativa)5 nMRoot application or seed soakIncreased whole-plant dry matter by 8-18%; significant increases observed in shoot dry weight.[12]
Lotus (Lotus japonicus), Tomato (Solanum lycopersicum)5 nMRoot drenching and/or foliar mistSignificant enhancement of biomass.[13]
Cowpea, Lupin10 nMRoot application (44h)Increased stomatal conductance and leaf transpiration.[3][4][11]
Bambara groundnut, Soybean, Maize10 nMRoot application (44h)Decreased stomatal conductance and leaf transpiration.[3][4][11]
Cowpea, Soybean50 nMRoot applicationDepressed root development and reduced growth of unifoliate and second trifoliate leaves.[2][3][4][5][11]
Soybean (field-grown)1 µM (10⁻⁶ M)Foliar applicationSignificantly increased shoot and total dry matter yield.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 µM)

This protocol details the preparation of a concentrated stock solution that can be diluted to working concentrations for various experiments.

Materials:

  • This compound (CAS 1086-80-2)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Stir plate and magnetic stir bar

  • Sterile microcentrifuge tubes or vials

  • Sterile water (autoclaved or 0.22 µm filtered)

Procedure:

  • Solvent Preparation: Prepare a solvent mixture of Methanol and 1 M HCl in a 49:1 ratio (v/v). For example, mix 49 mL of methanol with 1 mL of 1 M HCl.

  • Weighing this compound: Accurately weigh 2.42 mg of this compound powder and place it into a sterile glass container.

  • Dissolution: Add 100 mL of the prepared methanol/HCl solvent to the this compound powder to achieve a final concentration of 100 µM.

  • Stirring: Place a magnetic stir bar in the solution and stir on a stir plate for approximately 2 hours to ensure complete dissolution.[12]

  • Aliquoting and Storage:

    • Aliquot the 100 µM stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[1]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

    • Note: One study suggests storing the solution at -20°C for 24-48 hours before its first use.[12]

Protocol 2: Application of this compound in Hydroponic Systems

This protocol describes how to apply this compound to plants grown in a hydroponic setup.

Materials:

  • 100 µM this compound stock solution (from Protocol 1)

  • Hydroponic system with nutrient solution (e.g., Hoagland or Murashige and Skoog)[13]

  • Plants established in the hydroponic system

  • pH meter and EC meter

Procedure:

  • System Preparation: Ensure your hydroponic system is clean and plants are properly established. The nutrient solution should be freshly prepared and aerated.

  • Calculating Dilution: Determine the final volume of your hydroponic reservoir. Calculate the volume of the 100 µM stock solution needed to achieve the desired final concentration (e.g., 5 nM).

    • Example for a 10 L reservoir to achieve a 5 nM final concentration:

      • V₁M₁ = V₂M₂

      • V₁ * (100 x 10⁻⁶ M) = (10 L) * (5 x 10⁻⁹ M)

      • V₁ = (10 * 5 x 10⁻⁹) / (100 x 10⁻⁶) = 0.0005 L = 0.5 mL

      • Add 0.5 mL of the 100 µM stock solution to the 10 L reservoir.

  • Application:

    • Slowly add the calculated volume of this compound stock solution to the hydroponic reservoir while the solution is being circulated or aerated to ensure even distribution.

    • Prepare a control group of plants with a hydroponic solution containing an equivalent amount of the methanol/HCl solvent without this compound.

  • Monitoring:

    • Monitor the pH and electrical conductivity (EC) of the nutrient solution daily and adjust as necessary.

    • Replace the nutrient solution (with or without this compound) on a regular schedule (e.g., weekly) to ensure nutrient availability and stable this compound concentration.

  • Data Collection: Collect data on plant growth parameters (e.g., height, leaf area, biomass) and physiological responses at predetermined time points.

Protocol 3: this compound Application as a Seed Treatment

This protocol provides a method for treating seeds with this compound prior to germination to assess its effects on early seedling growth.

Materials:

  • 100 µM this compound stock solution (from Protocol 1)

  • Sterile water

  • Seeds of the plant species of interest

  • Sterile petri dishes or beakers

  • Germination substrate (e.g., vermiculite, agar plates, filter paper)[12]

Procedure:

  • Prepare Treatment Solution: Dilute the 100 µM this compound stock solution with sterile water to the desired final concentration (e.g., 5 nM). Prepare a control solution with an equivalent amount of solvent.

  • Seed Sterilization: Surface-sterilize seeds according to standard protocols for the specific plant species to prevent microbial contamination.

  • Seed Soaking:

    • Place the sterilized seeds in the this compound treatment solution. Ensure the seeds are fully submerged.

    • Soak the seeds for a specified duration, for example, 2 hours.[12]

    • Simultaneously, soak a control batch of seeds in the control solution.

  • Planting:

    • After soaking, remove the seeds from the solutions and plant them in the chosen germination substrate.[12]

    • Water the plants that developed from this compound-treated seeds with a standard, this compound-free nutrient solution.[12]

  • Growth and Observation:

    • Grow the plants under controlled environmental conditions (e.g., 12/12-h day/night photoperiod, 25/20°C temperature regime).[12]

    • Observe germination rates and seedling development over a set period (e.g., 12 days) before harvesting for analysis.[12]

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Solution Preparation cluster_app Phase 2: Experimental Application cluster_hydro Hydroponics cluster_seed Seed Treatment cluster_analysis Phase 3: Data Collection & Analysis start Start: Weigh This compound Powder dissolve Dissolve in Methanol/HCl (49:1) start->dissolve stir Stir for 2 hours dissolve->stir stock Create 100 µM Stock Solution stir->stock store Aliquot and Store at -20°C / -80°C stock->store dilute Dilute Stock to Working Conc. (e.g., 5 nM) store->dilute apply_hydro Add to Nutrient Solution dilute->apply_hydro apply_seed Soak Seeds for 2h dilute->apply_seed grow Grow Plants under Controlled Conditions apply_hydro->grow plant_seed Plant Seeds apply_seed->plant_seed plant_seed->grow observe Measure Growth & Physiological Parameters grow->observe analyze Analyze and Compare vs. Control Group observe->analyze

Caption: Workflow for preparing and applying this compound solutions in plant experiments.

Proposed this compound Signaling Pathway

G cluster_input External Stimulus cluster_perception Plant Perception & Signaling cluster_output Physiological Response lumi This compound (secreted by Rhizobia) receptor Unknown Receptor (Cell Surface/Internal) lumi->receptor Perception csp Common Symbiotic Pathway (CSP) Elements receptor->csp hormone Induction of Phytohormone Biosynthesis (e.g., Auxin, Cytokinin) csp->hormone ethylene Alteration of Ethylene Metabolism csp->ethylene growth Enhanced Shoot Growth & Biomass hormone->growth Promotes root_dev Altered Root Development hormone->root_dev stomata Changes in Stomatal Conductance hormone->stomata ethylene->root_dev

Caption: Proposed signaling pathway for this compound's effect on plant development.

References

Lumichrome: A Promising Photosensitizer for Antibacterial Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibacterial photodynamic therapy (aPDT) is an emerging alternative to conventional antibiotic treatments, offering a promising strategy to combat multidrug-resistant bacteria. aPDT utilizes a photosensitizer (PS), which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that are cytotoxic to bacteria. Lumichrome, a photodegradation product of riboflavin (vitamin B2), has garnered attention as a potential photosensitizer for aPDT. It is an endogenous human compound, boasts greater photostability and a higher quantum yield of singlet oxygen compared to riboflavin.[1][2] this compound absorbs light in the UVA and blue light regions (340-440 nm), making it suitable for treating superficial infections.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in antibacterial photodynamic therapy.

Mechanism of Action

The antibacterial activity of this compound in aPDT is primarily mediated by the production of cytotoxic ROS. The process can be broadly categorized into Type I and Type II photochemical reactions.

Upon irradiation with UVA or blue light, the ground-state this compound molecule absorbs a photon and is excited to a short-lived singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state.

  • Type I Reaction: The triplet-state this compound can directly interact with biomolecules, such as lipids, proteins, and nucleic acids, through electron or hydrogen transfer, leading to the formation of radical ions and other free radicals. These radicals can further react with molecular oxygen to produce ROS like superoxide anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂).

  • Type II Reaction: The triplet-state this compound can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can rapidly damage cellular components, leading to bacterial cell death.

The collective action of these ROS results in oxidative stress, causing irreversible damage to the bacterial cell membrane, DNA, and proteins, ultimately leading to cell death.

G cluster_0 Antibacterial Photodynamic Therapy (aPDT) with this compound Light UVA/Blue Light (340-440 nm) Lumichrome_Ground This compound (Ground State) Light->Lumichrome_Ground Photon Absorption Lumichrome_Singlet This compound (Excited Singlet State) Lumichrome_Ground->Lumichrome_Singlet Lumichrome_Triplet This compound (Excited Triplet State) Lumichrome_Singlet->Lumichrome_Triplet Intersystem Crossing Oxygen Molecular Oxygen (³O₂) Lumichrome_Triplet->Oxygen Energy Transfer (Type II) Biomolecules Bacterial Biomolecules Lumichrome_Triplet->Biomolecules Electron/Hydrogen Transfer (Type I) ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) Oxygen->ROS Cell_Damage Bacterial Cell Damage (Membrane, DNA, Proteins) ROS->Cell_Damage Cell_Death Bacterial Cell Death Cell_Damage->Cell_Death Biomolecules->ROS

Mechanism of this compound-mediated aPDT.

Quantitative Data

The efficacy of this compound-mediated aPDT is dependent on several factors, including the bacterial strain, this compound concentration, formulation, and the applied light dose. The following tables summarize the phototoxic effects of this compound against Gram-positive (Enterococcus faecalis) and Gram-negative (Escherichia coli) bacteria.

Table 1: Phototoxicity of this compound against Enterococcus faecalis (Gram-positive)

This compound FormulationThis compound Concentration (µM)Light Dose (J/cm²)Mean Bacterial Survival (%)
PBS10012>10
PBS10024~1
5% PEG 400100120.3
5% PEG 40010024<0.1
3% HPγCD100120.1
3% HPγCD10024<0.1

Data sourced from a study on the influence of formulation on the photoinactivation of bacteria by this compound.[3]

Table 2: Phototoxicity of this compound against Escherichia coli (Gram-negative)

This compound FormulationThis compound Concentration (µM)Light Dose (J/cm²)Mean Bacterial Survival (%)
PBS10012>10
PBS10024~10
5% PEG 400100127
5% PEG 40010024~1
3% HPγCD100129
3% HPγCD10024~1

Data sourced from a study on the influence of formulation on the photoinactivation of bacteria by this compound.[3]

Key Observations:

  • This compound exhibits significantly higher phototoxicity against Gram-positive bacteria (E. faecalis) compared to Gram-negative bacteria (E. coli), with up to a tenfold difference in efficacy.[1][2]

  • Formulations containing PEG 400 and HPγCD enhance the phototoxic effect of this compound compared to a simple PBS solution.[3]

  • A higher light dose (24 J/cm²) results in a greater reduction in bacterial viability for both bacterial strains.[1][3]

  • Increasing the concentration of this compound does not always lead to an enhanced phototoxic effect, potentially due to light attenuation at higher concentrations (inner filter effect).[1][2]

Experimental Protocols

This section provides detailed protocols for key experiments in the evaluation of this compound as an antibacterial photosensitizer.

G cluster_workflow Experimental Workflow for aPDT prep_bacteria 1. Bacterial Culture Preparation prep_lumi 2. This compound Formulation incubation 3. Incubation prep_lumi->incubation irradiation 4. Light Irradiation incubation->irradiation viability 5. Viability Assessment irradiation->viability analysis 6. Data Analysis viability->analysis

General experimental workflow for aPDT.
Protocol 1: Preparation of Bacterial Cultures

  • Bacterial Strains: Use standard laboratory strains such as Enterococcus faecalis (e.g., ATCC 29212) and Escherichia coli (e.g., ATCC 25922).

  • Culture Media: Prepare appropriate liquid culture media (e.g., Tryptic Soy Broth for E. faecalis and Luria-Bertani Broth for E. coli).

  • Inoculation: Inoculate a single colony from a fresh agar plate into the liquid medium.

  • Incubation: Incubate the culture overnight at 37°C with shaking (e.g., 200 rpm) to reach the stationary phase.

  • Harvesting and Washing: Centrifuge the bacterial culture (e.g., 4000 x g for 10 minutes) to pellet the cells. Discard the supernatant and wash the pellet twice with sterile phosphate-buffered saline (PBS).

  • Resuspension and Standardization: Resuspend the final pellet in PBS and adjust the optical density at 600 nm (OD₆₀₀) to a desired value (e.g., 0.1, corresponding to approximately 10⁸ CFU/mL).

Protocol 2: Preparation of this compound Formulations
  • Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Working Solutions in PBS: Dilute the stock solution in sterile PBS to achieve the desired final concentrations (e.g., 10 µM to 1 mM).

  • Formulations with Excipients:

    • PEG 400: Prepare a 5% (w/v) solution of polyethylene glycol 400 in PBS. Add this compound from the stock solution to achieve the desired final concentration.

    • HPγCD: Prepare a 3% (w/v) solution of hydroxypropyl-gamma-cyclodextrin in PBS. Add this compound from the stock solution to achieve the desired final concentration.

  • Sterilization: Sterilize the final this compound formulations by filtration through a 0.22 µm syringe filter.

Protocol 3: Antibacterial Photodynamic Therapy (aPDT) Procedure
  • Experimental Setup: Perform the experiment in a 96-well microtiter plate.

  • Addition of this compound: Add equal volumes of the standardized bacterial suspension and the this compound formulation to the wells. Include control groups:

    • Bacteria in PBS only (no this compound, no light)

    • Bacteria with this compound but no light (dark control)

    • Bacteria in PBS with light only (light control)

  • Pre-incubation: Incubate the plate in the dark for a specific period (e.g., 30 minutes) at room temperature to allow for the uptake or binding of this compound to the bacterial cells.

  • Irradiation:

    • Light Source: Use a light source emitting in the UVA/blue light range (340-440 nm). This can be a filtered lamp or a specific LED array.

    • Light Dose: Irradiate the samples with a defined light dose (e.g., 12 J/cm² or 24 J/cm²). The light dose can be controlled by adjusting the irradiation time and the power density of the light source.

  • Post-irradiation: Following irradiation, proceed immediately to the viability assessment.

Protocol 4: Bacterial Viability Assessment (Colony Forming Unit - CFU - Assay)
  • Serial Dilutions: Perform ten-fold serial dilutions of the bacterial suspensions from each well in sterile PBS.

  • Plating: Plate 100 µL of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar for E. faecalis and Luria-Bertani Agar for E. coli).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculation: Calculate the number of CFU/mL in the original suspension. The bacterial survival percentage can be calculated relative to the untreated control group (bacteria in PBS, no light).

Conclusion

This compound demonstrates significant potential as a photosensitizer for antibacterial photodynamic therapy, particularly against Gram-positive bacteria. Its favorable photophysical properties and endogenous nature make it an attractive candidate for further research and development. The provided data and protocols offer a foundation for researchers to explore and optimize the use of this compound in aPDT applications. Future studies should focus on in vivo efficacy, safety profiles, and the development of advanced delivery systems to enhance its therapeutic potential.

References

Application Note: Investigating the Role of Lumichrome in Seed Germination

Author: BenchChem Technical Support Team. Date: November 2025

An experimental protocol for evaluating the effects of Lumichrome on seed germination is detailed below. This document provides researchers with the necessary methodology to assess this compound's potential as a plant growth regulator, specifically focusing on its impact during the critical early stages of plant development.

Introduction

This compound (7,8-dimethylalloxazine) is a flavin compound and a light-sensitive degradation product of riboflavin (Vitamin B2).[1] It is also known to be secreted by rhizobia, soil bacteria that form symbiotic relationships with plants.[2][3] Studies have shown that this compound can act as a plant growth-promoting substance, eliciting significant developmental changes in both monocots and dicots at very low nanomolar concentrations.[3][4] Reported effects include enhanced leaf expansion, increased stem elongation, and greater biomass accumulation.[5] The influence of this compound is concentration-dependent; for instance, a 5 nM concentration promotes growth, whereas a higher 50 nM concentration can depress root development in certain species.[4][5]

The precise mechanisms of this compound action are still under investigation, but evidence suggests it may interfere with endogenous hormone metabolism and signaling pathways, including those related to ethylene and abscisic acid (ABA).[1][6][7] Given that seed germination is tightly regulated by a balance of plant hormones, particularly ABA (an inhibitor) and gibberellins (GA, a promoter), investigating this compound's effect on this process is a logical step toward understanding its function as a signaling molecule.[8] This protocol provides a standardized method for testing the dose-dependent effects of this compound on the seed germination of the model plant Arabidopsis thaliana.

Experimental Protocol

This protocol outlines a quantitative seed germination assay to determine the efficacy of this compound at various concentrations.

1. Materials and Reagents

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • This compound (7,8-dimethylalloxazine)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Plant Agar

  • Sterile Petri dishes (90 mm)

  • 70% (v/v) Ethanol

  • 50% (v/v) Commercial bleach solution (e.g., Clorox™, containing ~2.6% sodium hypochlorite)

  • Sterile deionized water

  • Micropipettes and sterile tips

  • Growth chamber with controlled temperature and light (e.g., 22°C, 16h light/8h dark photoperiod)

2. Methodology

2.1. Preparation of this compound Stock Solution

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store the stock solution in small aliquots at -20°C, protected from light.

2.2. Seed Sterilization

  • Place approximately 100-200 seeds in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% ethanol and vortex for 1 minute.

  • Carefully remove the ethanol using a pipette.

  • Add 1 mL of 50% bleach solution and gently mix by inversion for 5-10 minutes.

  • Remove the bleach solution and wash the seeds five times with 1 mL of sterile deionized water.

  • After the final wash, resuspend the seeds in 500 µL of sterile deionized water and proceed to plating.

2.3. Preparation of Germination Plates

  • Prepare 0.5X MS medium containing 1% (w/v) sucrose and solidified with 0.8% (w/v) plant agar. Adjust the pH to 5.7 before autoclaving.

  • After autoclaving, allow the medium to cool to approximately 50-55°C in a water bath.

  • Add this compound from the stock solution to the molten agar to achieve the final desired concentrations (e.g., 0 nM, 1 nM, 5 nM, 10 nM, 50 nM).

  • For the 0 nM control, add an equivalent volume of DMSO to match the amount used in the highest this compound concentration to account for any solvent effects.

  • Pour approximately 25 mL of the medium into each sterile Petri dish. Allow the plates to solidify in a laminar flow hood.

2.4. Seed Plating and Stratification

  • Using a wide-bore pipette tip, carefully plate the sterilized seeds onto the surface of the agar plates, aiming for 50-100 seeds per plate.

  • Seal the plates with breathable tape (e.g., Micropore™ tape).

  • To break dormancy and synchronize germination, wrap the plates in aluminum foil and stratify them at 4°C for 3 days.

2.5. Incubation and Germination

  • After stratification, transfer the plates to a plant growth chamber set to 22°C with a 16-hour light / 8-hour dark photoperiod.

  • Arrange the plates in a randomized block design to minimize any positional effects within the chamber.

3. Data Collection and Analysis

3.1. Germination Scoring

  • Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

  • Calculate the germination percentage at the end of the 7-day period for each treatment.

  • (Optional) For germination kinetics, calculate the time to 50% germination (T50).

3.2. Seedling Growth Measurement

  • At day 7 post-incubation, select 10-15 representative seedlings from each plate.

  • Use a flatbed scanner to capture high-resolution images of the seedlings or photograph them alongside a ruler for scale.

  • Use image analysis software (e.g., ImageJ) to measure primary root length and hypocotyl length.

Data Presentation

Quantitative data should be compiled and summarized in a table for clear comparison across different this compound concentrations.

This compound Conc. (nM)Final Germination (%) (Mean ± SD)T50 (Days) (Mean ± SD)Primary Root Length (mm) (Mean ± SD)Hypocotyl Length (mm) (Mean ± SD)
0 (Control)
1
5
10
50

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound's action.

G start Seed Selection (Arabidopsis thaliana) sterilization Surface Sterilization (Ethanol & Bleach) start->sterilization plating Seed Plating sterilization->plating media_prep Media Preparation (0.5X MS + this compound) media_prep->plating stratification Stratification (3 Days at 4°C in Dark) plating->stratification incubation Incubation (22°C, 16h/8h Light/Dark) stratification->incubation data_collection Data Collection (Daily Germination Scoring for 7 Days) incubation->data_collection analysis Analysis (Germination %, Root Length) data_collection->analysis

Caption: Experimental workflow for the this compound seed germination assay.

G cluster_hormones Hormone Balance This compound This compound (External Signal) receptor Putative Receptor / Binding Protein This compound->receptor cascade Signaling Cascade receptor->cascade aba ABA Synthesis / Signaling cascade->aba Inhibits ga GA Synthesis / Signaling cascade->ga Promotes germination Radicle Emergence (Seed Germination) aba->germination ga->germination

References

Application Notes and Protocols for Studying Bacterial Quorum Sensing in Pseudomonas aeruginosa with Lumichrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen renowned for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its pathogenicity is the sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the collective production of virulence factors and the formation of resilient biofilms. The P. aeruginosa QS network is primarily governed by four interconnected systems: las, rhl, pqs, and iqs.[1][2] The las system, sitting at the pinnacle of this hierarchy, is controlled by the transcriptional regulator LasR and its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[3]

Recent research has identified Lumichrome, a derivative of vitamin B2 (riboflavin), as a signal mimic capable of stimulating the LasR receptor.[4][5] This discovery opens up new avenues for investigating the modulation of quorum sensing in P. aeruginosa. These application notes provide a comprehensive guide for researchers to utilize this compound as a tool to dissect the intricacies of the LasR-mediated QS pathway, offering detailed protocols for assessing its impact on virulence factor production and biofilm formation.

Signaling Pathway: The Las Quorum Sensing System

The LasR protein, a key transcriptional regulator in Pseudomonas aeruginosa, is activated upon binding to its native autoinducer, 3-oxo-C12-HSL. This complex then dimerizes and binds to specific DNA sequences, known as las boxes, located in the promoter regions of target genes. This binding event initiates the transcription of a battery of virulence genes, including those responsible for the production of elastase, alkaline protease, and exotoxin A. Furthermore, the LasR-autoinducer complex positively regulates the rhl and pqs quorum sensing systems, creating a hierarchical signaling cascade. This compound has been shown to mimic the action of 3-oxo-C12-HSL by binding to and activating LasR, thereby inducing the expression of LasR-dependent genes.[4][5]

Las_Signaling_Pathway Las Quorum Sensing Pathway Modulation by this compound cluster_cell Pseudomonas aeruginosa cell cluster_extracellular Extracellular Environment LasR LasR (inactive) LasR_active LasR (active dimer) las_box las box (DNA) LasR_active->las_box Binds Virulence_Genes Virulence Genes (e.g., lasB) las_box->Virulence_Genes Activates Transcription Rhl_PQS rhl and pqs systems las_box->Rhl_PQS Activates Transcription Virulence_Factors Virulence Factors (Elastase, etc.) Virulence_Genes->Virulence_Factors Translation Downstream_Effects Further Virulence & Biofilm Formation Rhl_PQS->Downstream_Effects Activation This compound This compound This compound->LasR Binds & Activates (Signal Mimic) Autoinducer 3-oxo-C12-HSL Autoinducer->LasR Binds & Activates

Caption: Las Quorum Sensing Pathway Modulation by this compound.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative effects of this compound on various quorum sensing-regulated phenotypes in Pseudomonas aeruginosa. Researchers can adapt these tables to record their experimental findings.

Table 1: Dose-Dependent Activation of LasR by this compound using a Reporter Strain

This compound Concentration (µM)Relative Light Units (RLU)% of Max. 3-oxo-C12-HSL Response
0 (Control)100 ± 150%
1500 ± 455%
52,500 ± 21025%
104,000 ± 35040%
205,500 ± 48055%
506,000 ± 51060%
1006,100 ± 52061%
3-oxo-C12-HSL (saturating)10,000 ± 800100%

Table 2: Effect of this compound on Virulence Factor Production

TreatmentElastase Activity (OD 495 nm)Pyocyanin Production (OD 520 nm)Rhamnolipid Production (OD 421 nm)
Control (no treatment)0.15 ± 0.020.08 ± 0.010.12 ± 0.02
This compound (20 µM)0.45 ± 0.050.25 ± 0.030.30 ± 0.04
3-oxo-C12-HSL (10 µM)0.80 ± 0.070.55 ± 0.060.65 ± 0.07

Table 3: Impact of this compound on Biofilm Formation

TreatmentBiofilm Biomass (OD 550 nm)
Control (no treatment)0.25 ± 0.04
This compound (20 µM)0.60 ± 0.07
3-oxo-C12-HSL (10 µM)1.10 ± 0.12

Experimental Protocols

The following protocols provide a step-by-step guide for investigating the effects of this compound on Pseudomonas aeruginosa quorum sensing.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Studying this compound's Effect on Quorum Sensing cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Strain_Prep Prepare P. aeruginosa Cultures (e.g., PAO1, reporter strains) LasR_Assay LasR Activation Assay (Reporter Strain) Strain_Prep->LasR_Assay Virulence_Assay Virulence Factor Assays (Elastase, Pyocyanin, Rhamnolipid) Strain_Prep->Virulence_Assay Biofilm_Assay Biofilm Formation Assay Strain_Prep->Biofilm_Assay Lumichrome_Prep Prepare this compound Stock Solutions Lumichrome_Prep->LasR_Assay Lumichrome_Prep->Virulence_Assay Lumichrome_Prep->Biofilm_Assay Data_Quant Quantify Results (Spectrophotometry, etc.) LasR_Assay->Data_Quant Virulence_Assay->Data_Quant Biofilm_Assay->Data_Quant Data_Table Summarize Data in Tables Data_Quant->Data_Table Data_Vis Visualize Data (Graphs) Data_Table->Data_Vis

Caption: Workflow for studying this compound's effect on quorum sensing.

Protocol 1: LasR Activation Assay using a Reporter Strain

This protocol utilizes a biosensor strain of E. coli or P. aeruginosa carrying a plasmid with a LasR-inducible promoter (e.g., lasI promoter) fused to a reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence).

Materials:

  • P. aeruginosa or E. coli LasR reporter strain

  • Luria-Bertani (LB) broth and agar

  • This compound

  • 3-oxo-C12-HSL (positive control)

  • 96-well microtiter plates (clear bottom, white or black for luminescence/fluorescence)

  • Microplate reader (with luminescence or fluorescence detection)

Procedure:

  • Prepare Overnight Culture: Inoculate the reporter strain into LB broth and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to an OD600 of ~0.1.

  • Prepare Assay Plate:

    • Add 100 µL of the subculture to each well of a 96-well plate.

    • Add varying concentrations of this compound (e.g., 0-100 µM) to the wells.

    • Include a positive control with a saturating concentration of 3-oxo-C12-HSL and a negative control with no added compound.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measurement: Measure the reporter signal (luminescence or fluorescence) using a microplate reader. Also, measure the OD600 to normalize for cell growth.

  • Data Analysis: Calculate the relative light units (RLU) or relative fluorescence units (RFU) by dividing the reporter signal by the OD600. Express the activity of this compound as a percentage of the maximal response obtained with 3-oxo-C12-HSL.

Protocol 2: Quantification of Virulence Factor Production

These assays measure the production of key virulence factors regulated by the LasR system in wild-type P. aeruginosa (e.g., PAO1).

2.1 Elastase B (LasB) Activity Assay

Materials:

  • P. aeruginosa PAO1

  • LB broth

  • This compound

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (0.1 M, pH 7.2)

Procedure:

  • Culture Preparation: Grow P. aeruginosa PAO1 in LB broth with and without this compound (e.g., 20 µM) at 37°C with shaking for 18-24 hours.

  • Supernatant Collection: Centrifuge the cultures at 10,000 x g for 10 minutes and collect the cell-free supernatant.

  • Elastase Assay:

    • Add 100 µL of supernatant to 900 µL of ECR buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) containing 5 mg of Elastin-Congo Red.

    • Incubate at 37°C with shaking for 3-6 hours.

    • Stop the reaction by adding 100 µL of 0.12 M EDTA.

    • Centrifuge to pellet the insoluble ECR.

    • Measure the absorbance of the supernatant at 495 nm.

2.2 Pyocyanin Assay

Materials:

  • P. aeruginosa PAO1

  • Glycerol Alanine Minimal Medium

  • This compound

  • Chloroform

  • 0.2 N HCl

Procedure:

  • Culture Preparation: Grow P. aeruginosa PAO1 in Glycerol Alanine Minimal Medium with and without this compound (e.g., 20 µM) at 37°C with shaking for 24-48 hours.

  • Extraction:

    • Take 5 mL of the culture and centrifuge to pellet the cells.

    • Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex to extract the pyocyanin (blue layer).

    • Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex to extract pyocyanin into the acidic aqueous phase (pink layer).

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm.

2.3 Rhamnolipid Assay (Orcinol Method)

Materials:

  • P. aeruginosa PAO1

  • Nutrient Broth supplemented with 2% glycerol

  • This compound

  • Diethyl ether

  • Orcinol solution (0.19% in 53% H2SO4)

Procedure:

  • Culture Preparation: Grow P. aeruginosa PAO1 in nutrient broth with glycerol, with and without this compound (e.g., 20 µM), at 37°C with shaking for 48-72 hours.

  • Extraction:

    • Centrifuge the cultures and collect the supernatant.

    • Extract 2 mL of supernatant with 2 mL of diethyl ether.

    • Evaporate the ether layer to dryness.

  • Quantification:

    • Resuspend the dried extract in 100 µL of distilled water.

    • Add 900 µL of the orcinol solution.

    • Heat at 80°C for 30 minutes.

    • Cool to room temperature and measure the absorbance at 421 nm.

Protocol 3: Biofilm Formation Assay (Crystal Violet Method)

Materials:

  • P. aeruginosa PAO1

  • LB broth

  • This compound

  • 96-well polystyrene microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare Inoculum: Grow P. aeruginosa PAO1 overnight in LB broth. Dilute the culture to an OD600 of 0.05 in fresh LB broth.

  • Biofilm Growth:

    • Add 200 µL of the diluted culture to each well of a 96-well plate.

    • Add this compound at desired concentrations.

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Staining:

    • Gently discard the planktonic cells and wash the wells three times with PBS.

    • Air dry the plate for 15-20 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Quantification:

    • Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes with gentle shaking.

    • Measure the absorbance at 550 nm.

Conclusion

The protocols and guidelines presented in these application notes offer a robust framework for researchers to investigate the role of this compound in modulating quorum sensing in Pseudomonas aeruginosa. By systematically quantifying the effects of this novel signal mimic on LasR activation, virulence factor production, and biofilm formation, the scientific community can gain deeper insights into the complex regulatory networks that govern bacterial pathogenicity. This knowledge is crucial for the development of innovative anti-virulence strategies to combat infections caused by this resilient pathogen.

References

Troubleshooting & Optimization

troubleshooting Lumichrome peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of lumichrome in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common issue in HPLC that can affect resolution, sensitivity, and the accuracy of quantification. This section provides a step-by-step guide to troubleshooting and resolving peak tailing for this compound.

Q1: My this compound peak is showing significant tailing. What are the primary causes?

A1: Peak tailing for a compound like this compound in RP-HPLC is often due to secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar analytes like this compound. This compound is a weakly basic compound, and these secondary interactions can lead to peak tailing.[1][2][3]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both ionized and non-ionized forms of the molecule can exist, leading to peak distortion. The pKa of this compound's most acidic proton is approximately 8.85, though it is considered an extremely weak base.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[1][5]

  • Column Degradation: Over time, columns can degrade, leading to voids or contaminated frits, which can cause peak distortion for all analytes.[6]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[1][2]

Q2: How can I reduce peak tailing caused by silanol interactions?

A2: To minimize secondary interactions with residual silanol groups, you can take the following steps:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., below 3) will protonate the silanol groups, reducing their ability to interact with this compound.[6][7] Be sure to use a column that is stable at low pH.[7]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for secondary interactions.[6]

  • Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[1][8][9] A typical concentration to start with is 10 mM TEA.[1]

Q3: What is the optimal mobile phase pH for this compound analysis?

A3: To ensure sharp, symmetrical peaks, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[5] Since this compound has a pKa around 8.85 for its acidic proton and is weakly basic, maintaining a mobile phase pH below 7 is generally recommended. For suppressing silanol interactions, a pH of 3 or lower is often effective.[6][7]

Q4: Can the buffer in my mobile phase affect peak shape?

A4: Yes, the choice and concentration of your buffer are critical.

  • Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH. For a low pH mobile phase, phosphate or formate buffers are common choices.

  • Buffer Concentration: A sufficient buffer concentration (typically 10-50 mM) is necessary to maintain a stable pH across the column and to buffer the injected sample.[5] Insufficient buffering can lead to pH shifts and peak distortion. For LC-MS applications, lower buffer concentrations (below 10 mM) are often used to prevent ion suppression.[7]

Frequently Asked Questions (FAQs)

Q5: Will increasing the column temperature improve the peak shape of this compound?

A5: In some cases, increasing the column temperature can improve peak symmetry by reducing the viscosity of the mobile phase and increasing the kinetics of mass transfer. However, extreme temperatures can lead to column degradation. A modest increase (e.g., to 35-40°C) can be tested.

Q6: All the peaks in my chromatogram are tailing, not just this compound. What does this indicate?

A6: If all peaks are tailing, the issue is likely not related to the specific chemistry of this compound but rather a system-wide problem. Common causes include:

  • Column Void or Contamination: A void at the head of the column or a blocked frit can cause poor peak shape for all compounds.[6]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[2]

Q7: How do I prepare a mobile phase with triethylamine (TEA)?

A7: To prepare a mobile phase containing TEA, it is typically added to the aqueous component before mixing with the organic modifier. For example, to prepare a 10 mM TEA solution, you would add the appropriate amount of TEA to your aqueous buffer and adjust the pH with an acid (e.g., phosphoric acid or acetic acid) to the desired value before adding the organic solvent.

Q8: Can sample overload cause peak tailing for this compound? How can I check for this?

A8: Yes, injecting too high a concentration of this compound can lead to peak tailing. To check for this, you can dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[1][5]

Quantitative Data Summary

The following table provides illustrative data on how different mobile phase parameters can affect the peak asymmetry factor of this compound. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase ConditionAsymmetry Factor (Illustrative)
pH 7.0, No Additives2.1
pH 3.0, No Additives1.4
pH 7.0, 10 mM TEA1.3
pH 3.0, 10 mM TEA1.1

This data is for illustrative purposes to demonstrate the expected trends when troubleshooting peak tailing.

Experimental Protocols

Protocol for Mobile Phase pH Adjustment:

  • Prepare the aqueous component of the mobile phase (e.g., HPLC-grade water with buffer salts).

  • Use a calibrated pH meter to monitor the pH.

  • Slowly add a suitable acid (e.g., phosphoric acid, formic acid) or base to adjust the pH to the desired value (e.g., pH 3.0).

  • Once the target pH is stable, mix the aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

Protocol for Using Triethylamine (TEA) as a Mobile Phase Additive:

  • To the aqueous portion of the mobile phase, add TEA to the desired final concentration (e.g., 10 mM).

  • Adjust the pH of the aqueous solution containing TEA to the target value using an appropriate acid.

  • Mix the pH-adjusted aqueous phase with the organic solvent.

  • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample. Note that columns used with TEA may require extensive washing before being used for methods without this additive.[1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

TroubleshootingWorkflow start Start: this compound Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide issue likely. Check for column void, blocked frit, or extra-column volume. check_all_peaks->system_issue Yes lumichrome_specific Issue is likely specific to this compound chemistry. check_all_peaks->lumichrome_specific No adjust_ph Adjust Mobile Phase pH (e.g., to pH < 3) lumichrome_specific->adjust_ph ph_ok Peak shape improves? adjust_ph->ph_ok use_endcapped Use a modern, high-purity, end-capped column. ph_ok->use_endcapped No end_good Problem Solved ph_ok->end_good Yes add_tea Add Mobile Phase Modifier (e.g., 10 mM TEA) use_endcapped->add_tea tea_ok Peak shape improves? add_tea->tea_ok check_overload Check for Sample Overload (Dilute and re-inject) tea_ok->check_overload No tea_ok->end_good Yes overload_ok Peak shape improves? check_overload->overload_ok overload_ok->end_good Yes end_bad Further investigation needed. Consider sample matrix effects or alternative column chemistry. overload_ok->end_bad No

Caption: Troubleshooting workflow for this compound peak tailing in RP-HPLC.

References

Technical Support Center: Preventing Lumichrome Degradation During Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Lumichrome degradation during sample extraction.

I. Troubleshooting Guide

This guide addresses common issues encountered during this compound sample extraction that may lead to analyte degradation and low recovery.

Issue 1: Low Recovery of this compound

Low recovery is a frequent problem in sample preparation. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Photodegradation This compound is a photodegradation product of riboflavin and can be sensitive to further light exposure.[1] All sample handling and extraction steps should be performed under dim or amber lighting.[2] Use amber-colored vials or wrap containers in aluminum foil to protect the sample from light.[2][3]
Inappropriate pH The stability of flavins, including this compound, can be pH-dependent. Maintain a neutral or slightly acidic pH during extraction, unless the protocol specifies otherwise.
High Temperature Elevated temperatures can accelerate the degradation of analytes. Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic and thermal degradation.[4][5]
Oxidation The addition of antioxidants can help prevent the degradation of photosensitive compounds.[3] Consider adding a small amount of an antioxidant like ascorbic acid to your extraction solvent.[3]
Suboptimal Extraction Solvent The choice of solvent can impact recovery. For plasma samples, a simple dilution with 0.9% saline followed by centrifugation has been shown to yield high recovery of this compound.[6] For tissue samples, a two-phase extraction with methanol, water, and chloroform is a common starting point.[7][8]
Inefficient Protein Precipitation For biological matrices like plasma or serum, inefficient protein removal can lead to analyte loss. Common protein precipitation agents include methanol, acetonitrile, and trichloroacetic acid (TCA).[9][10] Ensure complete precipitation by using cold solvents and allowing sufficient incubation time at low temperatures.[11]
Issue 2: High Variability in Results

Inconsistent results across replicate samples can obscure the true concentration of this compound.

Potential CauseRecommended Solution
Inconsistent Light Exposure Ensure that all samples are handled with the same level of light protection throughout the entire workflow.[3]
Variable Extraction Times Standardize the duration of each extraction step, from solvent addition to centrifugation, to ensure uniformity across all samples.
Incomplete Vortexing/Mixing Ensure thorough mixing at each step to guarantee complete interaction between the sample and the extraction solvents.
Pre-analytical Variability Standardize sample collection and handling procedures. For blood samples, factors like clotting time and centrifugation speed can impact the final results.[7][12]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample extraction?

A1: The primary cause of this compound degradation is exposure to light (photodegradation).[1] As this compound is itself a product of the photodegradation of riboflavin, it can be susceptible to further light-induced changes. Other contributing factors include inappropriate pH, high temperatures, and oxidation.

Q2: What are the best practices for storing samples intended for this compound analysis?

A2: Samples should be protected from light by storing them in amber-colored tubes or wrapping them in aluminum foil.[2][3] For long-term stability, it is recommended to store samples at -80°C.[11]

Q3: Can I use a standard protein precipitation protocol for this compound extraction from plasma?

A3: Yes, a simple protein precipitation followed by centrifugation is often sufficient. A validated HPLC method for this compound in blood components reported a straightforward procedure of diluting the sample 1:50 with 0.9% saline and centrifuging, which resulted in a high recovery rate.[6]

Q4: Are there any specific stabilizers I can add to my samples to protect this compound?

A4: While specific stabilizers for this compound are not extensively documented, the use of general-purpose antioxidants for photosensitive compounds is a good practice. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant to prevent photobleaching and degradation of light-sensitive molecules.[3][13]

Q5: How can I be sure that my extraction method is providing good recovery for this compound?

A5: Method validation is crucial. You can perform a spike and recovery experiment by adding a known amount of a this compound standard to a blank matrix (a sample of the same type that does not contain this compound) and then performing the extraction. The percentage of the spiked standard that is measured in the final extract is the recovery. A recovery of 97% for riboflavin and 102% for this compound has been reported for a validated method in blood products.[6]

III. Data Presentation

Table 1: Reported Recovery of this compound in a Validated HPLC Method
AnalyteMatrixExtraction MethodRecovery (%)
This compoundBlood ComponentsDilution with 0.9% saline and centrifugation102
RiboflavinBlood ComponentsDilution with 0.9% saline and centrifugation97

Data from a validated HPLC-fluorescence detection method.[6]

IV. Experimental Protocols & Visualizations

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol is adapted from a validated method for the analysis of riboflavin and its photoproducts in blood components.[6]

Materials:

  • Plasma or serum sample

  • 0.9% Saline solution

  • Microcentrifuge tubes (amber-colored or wrapped in foil)

  • Pipettes

  • Microcentrifuge

Procedure:

  • In a light-protected microcentrifuge tube, dilute the plasma or serum sample 1:50 with 0.9% saline. (e.g., 10 µL of sample in 490 µL of saline).

  • Vortex the tube for 10 seconds to ensure thorough mixing.

  • Centrifuge the sample at a speed sufficient to pellet proteins (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant for analysis by HPLC or other methods.

G cluster_workflow Plasma/Serum Extraction Workflow start Start: Plasma/Serum Sample dilute Dilute 1:50 with 0.9% Saline start->dilute Step 1 vortex Vortex for 10 seconds dilute->vortex Step 2 centrifuge Centrifuge at 10,000 x g for 10 min at 4°C vortex->centrifuge Step 3 collect Collect Supernatant centrifuge->collect Step 4 analysis Analysis (e.g., HPLC) collect->analysis Step 5

Caption: Workflow for this compound extraction from plasma/serum.

Protocol 2: General Protocol for Extraction of this compound from Tissues

This is a general protocol for a two-phase extraction suitable for tissue samples, adapted from metabolite extraction procedures.[8][14]

Materials:

  • Tissue sample (e.g., liver, kidney)

  • Ice-cold Methanol/Water (80:20, v/v)

  • Ice-cold Chloroform

  • Homogenizer

  • Microcentrifuge tubes (amber-colored or wrapped in foil)

  • Microcentrifuge

Procedure:

  • Weigh approximately 20-25 mg of frozen tissue and place it in a pre-chilled, light-protected tube.

  • Add 300 µL of ice-cold 80% methanol.

  • Homogenize the tissue on ice until no visible particles remain.

  • Add 300 µL of ice-cold chloroform to the homogenate.

  • Vortex vigorously for 1 minute.

  • Add 300 µL of ice-cold water and vortex again for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.

  • Three layers will be visible: an upper aqueous layer (containing polar metabolites like this compound), a protein disk in the middle, and a lower organic layer.

  • Carefully collect the upper aqueous layer for analysis.

G cluster_workflow Tissue Extraction Workflow start Start: Frozen Tissue Sample homogenize Homogenize in 80% Methanol start->homogenize Step 1-3 add_chloroform Add Chloroform homogenize->add_chloroform Step 4 add_water Add Water add_chloroform->add_water Step 5-6 vortex Vortex to Mix add_water->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge Step 7 collect Collect Upper Aqueous Layer centrifuge->collect Step 8-9 analysis Analysis (e.g., HPLC) collect->analysis

Caption: General workflow for this compound extraction from tissue samples.

Signaling Pathway: Photodegradation of Riboflavin to this compound

This diagram illustrates the primary pathway for the formation of this compound, highlighting the key factors that drive this process.

G cluster_factors Influencing Factors Riboflavin Riboflavin ExcitedRiboflavin Excited State Riboflavin Riboflavin->ExcitedRiboflavin Photon Absorption This compound This compound ExcitedRiboflavin->this compound Photochemical Reaction Degradation Further Degradation (Potential) This compound->Degradation Potential Light Light (UV/Visible) Light->ExcitedRiboflavin pH pH (Acidic/Neutral) pH->this compound Temperature Temperature Temperature->this compound

References

dealing with Lumichrome fluorescence quenching in complex media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lumichrome fluorescence in complex media.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] This occurs when a specific molecule, known as a quencher, interacts with the fluorescent molecule (fluorophore) in its excited state, providing a non-radiative pathway for it to return to the ground state. Common quenching mechanisms include collisional (dynamic) quenching, static quenching (formation of a non-fluorescent complex), and energy transfer.[1][2][3]

Q2: Why is my this compound fluorescence signal being quenched?

A2: this compound, a flavin, is susceptible to quenching from various sources commonly found in complex biological or chemical media. Potential quenchers include:

  • Metal Ions: Heavy metal ions such as Cu²⁺, Fe³⁺, Ni²⁺, and Hg²⁺ are known to quench the fluorescence of various fluorophores, often through the formation of non-fluorescent complexes.[4][5][6]

  • Amino Acids: Certain amino acids, particularly aromatic ones like Tryptophan and Tyrosine, as well as Histidine and Methionine, can act as quenchers.[7][8][9]

  • Molecular Oxygen: Dissolved oxygen is a well-known collisional quencher.[1]

  • pH Changes: The fluorescence of this compound is highly dependent on pH. Its cationic form at low pH is strongly quenched, and anionic forms at high pH also show reduced fluorescence compared to the neutral form.[10]

Q3: How can I determine the type of quenching affecting my experiment?

A3: The primary method is to perform a Stern-Volmer analysis.[11][12] This involves measuring the fluorescence intensity at various quencher concentrations. By plotting the ratio of unquenched to quenched fluorescence intensity (I₀/I) against the quencher concentration, you can analyze the relationship.[13]

  • Dynamic Quenching: Results in a linear Stern-Volmer plot and a decrease in fluorescence lifetime.[14]

  • Static Quenching: Can also produce a linear plot, but it does not affect the fluorescence lifetime of the uncomplexed fluorophore.[3][14]

  • Combined Quenching: If both static and dynamic quenching occur, the Stern-Volmer plot will show an upward (positive) deviation from linearity.[13]

Q4: What is the inner filter effect and could it be mistaken for quenching?

A4: The inner filter effect is a measurement artifact, not a true quenching mechanism.[2] It occurs when the concentration of the fluorophore or other substances in the solution is too high, causing significant absorption of either the excitation light before it reaches the center of the cuvette or the emitted light before it reaches the detector. This leads to a non-linear decrease in observed fluorescence intensity and can be mistaken for quenching. To avoid this, it's recommended to work with dilute solutions where absorbance is typically below 0.05 at the excitation wavelength.

Troubleshooting Guides

This section addresses specific problems you may encounter during your this compound fluorescence experiments.

Problem 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Step
Incorrect Instrument Settings Verify that the excitation and emission wavelengths are correctly set for this compound (typically Excitation ~355 nm, Emission ~475 nm, but can vary with solvent). Ensure excitation/emission slits are appropriately open.[15][16]
Photobleaching This compound, like many fluorophores, can be irreversibly damaged by prolonged exposure to high-intensity light. Minimize exposure time and use the lowest necessary excitation intensity.[17]
Low Analyte Concentration The concentration of this compound may be below the detection limit of the instrument. Prepare a fresh, more concentrated standard to confirm instrument functionality.
Detector Saturation (Paradoxical Low Signal) In some cases, an extremely high signal can saturate the detector, leading to an incorrect, low reading.[18] Dilute your sample and re-measure.
Presence of a Strong Quencher A high concentration of an efficient quencher in your media can completely eliminate the signal. See the protocols below to identify the potential quenching agent.
Incorrect pH This compound fluorescence is pH-sensitive. The cationic form (at low pH) is strongly quenched.[10] Ensure your buffer system maintains a pH suitable for neutral this compound fluorescence (pH > 3).[10]
Problem 2: High or Unstable Background Signal
Possible Cause Troubleshooting Step
Contaminated Solvents or Buffers Buffers or solvents may contain fluorescent impurities. Always use high-purity or spectroscopy-grade solvents.[19] Run a blank spectrum of just the solvent/buffer to check for background fluorescence.[20]
Autofluorescence from Complex Media Biological media (e.g., cell lysates, serum) often contain endogenous fluorescent molecules (e.g., NADH, other flavins). Measure the autofluorescence of your media without this compound and subtract it from your sample measurement.
Incorrect Plate/Cuvette Type When using a plate reader, always use black, opaque-walled plates to minimize light scatter and well-to-well crosstalk.[16] Using clear or white plates can cause a very high background signal.
Raman Scatter The solvent itself can produce a Raman scattering peak, which may be mistaken for a fluorescence signal, especially with weak samples. To distinguish it, change the excitation wavelength; the Raman peak will shift with the excitation wavelength, while the true fluorescence peak will not.[20]
Problem 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Temperature Fluctuations Dynamic (collisional) quenching is highly dependent on temperature, as higher temperatures increase diffusion rates.[1] Use a temperature-controlled sample holder to ensure all measurements are taken at the same temperature.
Variable Quencher Concentration Ensure that the concentration of potential quenchers (e.g., dissolved oxygen, media components) is consistent across all samples and experiments. If oxygen is a concern, samples can be deoxygenated by sparging with nitrogen or argon.
Inner Filter Effect As mentioned in the FAQ, if sample concentrations are not consistent or are too high, the inner filter effect can lead to non-reproducible, non-linear results. Maintain a low absorbance (<0.05) across all samples.
Sample Evaporation In plate-based assays, evaporation from wells can concentrate the sample over time, leading to altered readings. Use plate seals and minimize the time the plate is left uncovered.

Quantitative Data on Potential Quenchers

The efficiency of a quencher is described by the Stern-Volmer quenching constant (Ksv). A higher Ksv value indicates a more efficient quencher. The data below is illustrative and derived from studies on various fluorophores, as specific Ksv values for this compound with every quencher are not always available. These tables serve as a guide to the relative quenching potential of different compound classes.

Table 1: Quenching of Fluorophores by Metal Ions

Quencher IonTypical Quenching Efficiency (Ksv)Quenching Mechanism(s)Notes
Cu²⁺ HighStatic & DynamicOften a very strong quencher for many fluorophores.[5][6]
Fe³⁺ HighStatic & DynamicCan cause significant quenching.[5][6]
Ni²⁺ Moderate to HighStatic & DynamicEffective quencher, often through complex formation.[5]
Hg²⁺ HighStaticKnown to interact with aromatic residues and quench fluorescence.[21][22]
Pb²⁺ ModerateStaticCan quench fluorescence through complexation.[22]

Table 2: Quenching of Fluorophores by Amino Acids

Quencher Amino AcidTypical Quenching Efficiency (Ksv)Quenching Mechanism(s)Notes
Tryptophan (Trp) HighStatic & DynamicThe most efficient amino acid quencher due to photoinduced electron transfer.[7][9]
Tyrosine (Tyr) ModerateStatic & DynamicAlso an effective quencher, but typically less so than Tryptophan.[7][9]
Histidine (His) Low to ModerateStatic & DynamicCan act as a quencher, often through coordination with metal ions or direct interaction.[7]
Methionine (Met) Low to ModerateStatic & DynamicIts quenching ability has been noted for several fluorophores.[7]

Experimental Protocols

Protocol 1: General Fluorescence Spectroscopy of this compound

Objective: To correctly measure the fluorescence emission spectrum of this compound and determine its peak intensity.

Materials:

  • Fluorometer (spectrofluorometer)

  • Quartz cuvettes or appropriate black microplates

  • This compound stock solution

  • High-purity solvent or buffer system

Methodology:

  • Instrument Warm-up: Turn on the fluorometer and its light source (e.g., Xenon lamp) and allow it to warm up for at least 30 minutes for stable output.

  • Blank Measurement: Fill a cuvette with your solvent or buffer blank. Place it in the sample holder.

  • Perform an emission scan of the blank across your desired wavelength range (e.g., 400-600 nm) using your intended excitation wavelength (~355 nm). This will reveal any background signals or Raman peaks.[20]

  • Sample Preparation: Prepare a dilute solution of this compound in your chosen solvent/buffer. The absorbance at the excitation wavelength should be less than 0.05 to prevent inner filter effects.

  • Sample Measurement: Replace the blank cuvette with the this compound sample cuvette.

  • Set the excitation wavelength to ~355 nm (or the known absorption maximum of this compound in your solvent).

  • Acquire the emission spectrum over the range of 400 nm to 600 nm.

  • Data Analysis: Subtract the blank spectrum from your sample spectrum to get the corrected this compound fluorescence. Identify the wavelength of maximum emission and the corresponding intensity.

Protocol 2: Stern-Volmer Analysis for Quenching Characterization

Objective: To determine if a substance is quenching this compound fluorescence and to characterize the quenching mechanism.

Materials:

  • Fluorometer

  • This compound stock solution

  • Stock solution of the suspected quencher (e.g., a metal salt, an amino acid)

  • Volumetric flasks and pipettes for accurate dilutions

Methodology:

  • Prepare Sample Series: Prepare a series of samples in volumetric flasks. Each sample must contain the exact same concentration of this compound. To each flask, add a different, precisely known concentration of the quencher, starting from zero (this will be your I₀ sample).[23]

  • Set up Fluorometer: Using the unquenched (zero quencher) sample, find the optimal excitation and emission wavelengths and set the instrument's gain/sensitivity to get a strong signal (e.g., ~80% of the detector's linear range).

  • Measure Fluorescence: Measure the peak fluorescence intensity for each sample in the series, starting with the zero-quencher sample (I₀) and proceeding through increasing quencher concentrations (I). Ensure the temperature is kept constant throughout.

  • Data Processing: For each sample, calculate the fluorescence intensity ratio, I₀/I.

  • Create Stern-Volmer Plot: Plot I₀/I on the y-axis versus the quencher concentration [Q] on the x-axis.[12]

  • Analyze the Plot:

    • Linear Plot: If the plot is a straight line passing through (0, 1), it indicates that a single type of quenching (either purely static or purely dynamic) is occurring.[2][13] The slope of the line is the Stern-Volmer constant, Ksv.

    • Upward Curving Plot: A plot that curves upwards indicates that both static and dynamic quenching are occurring simultaneously.[13]

    • No Change: If the plot is flat (I₀/I ≈ 1), the substance is not a quencher for this compound under these conditions.

Visualizations

Experimental_Workflow Experimental Workflow for Investigating Quenching cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_lc Prepare this compound Stock Solution prep_series Create Sample Series (Constant [this compound], Variable [Quencher]) prep_lc->prep_series prep_q Prepare Quencher Stock Solution prep_q->prep_series measure_i0 Measure I₀ (No Quencher) prep_series->measure_i0 measure_blank Measure Blank (Solvent Only) measure_blank->measure_i0 measure_i Measure Intensity (I) for each [Quencher] measure_i0->measure_i calc_ratio Calculate I₀/I Ratio measure_i->calc_ratio plot_sv Plot I₀/I vs. [Quencher] (Stern-Volmer Plot) calc_ratio->plot_sv analyze_plot Analyze Plot Linearity & Calculate Ksv plot_sv->analyze_plot

Caption: Workflow for fluorescence quenching analysis.

Quenching_Mechanisms Quenching Mechanisms cluster_dynamic Dynamic Quenching Process cluster_static Static Quenching Process L This compound (L) L_star Excited L L->L_star Excitation (hν) L_star->L Fluorescence L_Q_star [L...Q] Collision L_star->L_Q_star Diffusion & Collision Q_dyn Quencher (Q) Q_dyn->L_Q_star L_ground L (Ground State) L_Q_star->L_ground Non-radiative Decay L2 This compound (L) LQ_complex [L-Q] Ground-State Complex (Non-fluorescent) L2->LQ_complex Complexation Q_stat Quencher (Q) Q_stat->LQ_complex LQ_complex->LQ_complex No Fluorescence upon Excitation

Caption: Comparison of dynamic and static quenching pathways.

Troubleshooting_Tree Troubleshooting Decision Tree decision decision issue issue solution solution start Fluorescence Issue? q1 Signal Type? start->q1 issue_low issue_low q1->issue_low Low / No Signal issue_high issue_high q1->issue_high High Background issue_inconsistent issue_inconsistent q1->issue_inconsistent Inconsistent q2 Is Blank Signal High? issue_low->q2 Check Blank q4 Using Black Plates? issue_high->q4 Check Plate/Cuvette q5 Temperature Controlled? issue_inconsistent->q5 Check Temp sol_contam Use high-purity solvents/buffers q2->sol_contam Yes q3 Instrument Settings OK? q2->q3 No sol_settings Correct λ_ex/λ_em, slits, gain q3->sol_settings No sol_conc Increase this compound conc. Check for strong quencher q3->sol_conc Yes sol_plate Switch to opaque black plates q4->sol_plate No sol_autofluor Run media-only blank and subtract spectrum q4->sol_autofluor Yes sol_temp Use temp. controller q5->sol_temp No sol_absorb Check absorbance < 0.05 to avoid inner filter effect q5->sol_absorb Yes

Caption: A decision tree for troubleshooting common issues.

References

minimizing photobleaching of Lumichrome during fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing photobleaching of Lumichrome during fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is fading rapidly during image acquisition. What is happening and how can I prevent it?

A: You are likely experiencing photobleaching, a process where the fluorophore permanently loses its ability to fluoresce due to light-induced chemical damage.[1] To minimize this, you can implement several strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters can also be used to attenuate the excitation light.[2]

  • Minimize Exposure Time: Keep the exposure time of the camera or detector to a minimum. For live-cell imaging, this also reduces phototoxicity.

  • Use Antifade Reagents: Mount your sample in a commercially available or homemade antifade mounting medium. These reagents typically work by scavenging reactive oxygen species that contribute to photobleaching.

  • Optimize Imaging Parameters: Adjust gain and offset settings to enhance signal detection without increasing excitation light. Use a high numerical aperture (NA) objective to collect more emitted light.

  • Work Efficiently: Locate the region of interest using transmitted light or lower magnification before switching to fluorescence imaging to minimize light exposure.

Q2: What is the fundamental mechanism behind this compound photobleaching?

A: Photobleaching is a complex process involving the interaction of the excited-state fluorophore with its environment, particularly molecular oxygen. When this compound absorbs a photon and enters an excited singlet state, it can undergo intersystem crossing to a longer-lived triplet state. In this triplet state, it is more susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can irreversibly damage the this compound molecule, rendering it non-fluorescent.

Q3: Are there specific antifade reagents recommended for this compound?

A: While many commercial antifade reagents are available, their effectiveness can be fluorophore-dependent. Common antifade agents include:

  • p-Phenylenediamine (PPD): Known to be very effective but can cause blue autofluorescence.[3]

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): A widely used free radical scavenger.

  • n-Propyl gallate (NPG): Another common antioxidant used in antifade formulations.

  • Vectashield® and ProLong® Gold: Commercially available mounting media with proprietary antifade formulations that are effective for a wide range of fluorophores.

It is recommended to test a few different antifade reagents to determine the most effective one for your specific experimental conditions with this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid signal loss across the entire field of view. Excitation intensity is too high.Reduce laser/lamp power. Use a neutral density filter.
Exposure time is too long.Decrease camera exposure time. Increase gain if necessary.
Inappropriate mounting medium.Use a fresh, high-quality antifade mounting medium.
Signal is bright initially but disappears after a few acquisitions. Photobleaching is occurring with each scan.Minimize the number of acquisitions. Create a photobleach curve to normalize data if quantitative analysis is needed.[2]
The chosen antifade reagent is not effective for this compound.Test a different antifade formulation (e.g., switch from a PPD-based to a DABCO-based reagent).
High background noise and weak this compound signal. Autofluorescence from the sample or mounting medium.Use an antifade reagent with low intrinsic fluorescence. Consider pre-bleaching the sample to reduce autofluorescence before imaging this compound.
Detector settings are not optimal.Adjust detector gain and offset to improve signal-to-noise.

Quantitative Data Summary

The following tables summarize key photophysical properties of this compound.

Table 1: Photophysical Properties of this compound in Aqueous Solution

PropertyValueReference
Excitation Maximum ~355 nm and ~400 nm[4]
Emission Maximum ~471 nm
Fluorescence Quantum Yield (Φ) 0.063
Fluorescence Lifetime (τ) 2.7 ns[5]

Table 2: Effect of Surfactants on this compound Fluorescence Quantum Yield

SurfactantQuantum Yield (Φ)
None (Pure Water) 0.063
Sodium octyl sulfate (SOS) 0.039
Sodium dodecyl sulfate (SDS) 0.053

Data suggests that the local environment significantly impacts this compound's fluorescence efficiency.

Experimental Protocols

Protocol 1: Quantifying this compound Photobleaching Rate

This protocol allows for the characterization of this compound's photobleaching kinetics under your specific microscopy setup.

Materials:

  • This compound-labeled sample

  • Fluorescence microscope with time-lapse imaging capability

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your this compound-labeled sample as you would for a standard imaging experiment, using the mounting medium you wish to test.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter set for this compound (e.g., DAPI or a custom set for its excitation/emission profile).

    • Choose an objective and set the desired magnification.

  • Image Acquisition:

    • Locate a region of interest.

    • Set the imaging parameters (excitation intensity, exposure time, gain) to the values you intend to use for your experiments.

    • Acquire a time-lapse series of images of the same field of view. The time interval and total duration will depend on how quickly the signal fades. A good starting point is to acquire an image every 5-10 seconds for 5-10 minutes.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define a region of interest (ROI) over a fluorescent feature.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to an exponential decay function to determine the photobleaching rate constant.

Visualizations

ExperimentalWorkflow Protocol for Quantifying this compound Photobleaching cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep Prepare this compound-labeled sample setup Set microscope parameters (light source, filters, objective) prep->setup Mount sample acq Acquire time-lapse image series setup->acq Define imaging settings analysis Measure fluorescence intensity over time acq->analysis Image stack plot Plot intensity vs. time analysis->plot fit Fit to exponential decay plot->fit

Caption: Workflow for quantifying this compound photobleaching.

TroubleshootingFlowchart Troubleshooting Rapid Signal Fading start Start: Rapid Signal Fading Observed check_intensity Is excitation intensity at the lowest usable level? start->check_intensity reduce_intensity Reduce intensity / Use ND filter check_intensity->reduce_intensity No check_exposure Is exposure time minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Decrease exposure time / Increase gain check_exposure->reduce_exposure No check_antifade Are you using an antifade reagent? check_exposure->check_antifade Yes reduce_exposure->check_antifade use_antifade Mount sample in a quality antifade medium check_antifade->use_antifade No test_antifade Consider testing a different antifade reagent check_antifade->test_antifade Yes end_ok Problem Minimized use_antifade->end_ok test_antifade->end_ok

References

Technical Support Center: Chromatographic Resolution of Lumichrome and Riboflavin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of lumichrome and riboflavin during chromatographic analysis.

Troubleshooting Guide: Resolving Co-elution

Co-elution of the analyte of interest, riboflavin (Vitamin B2), and its primary photodegradation product, this compound, is a common challenge in chromatographic assays. This guide provides a systematic approach to troubleshoot and resolve this issue.

Logical Workflow for Troubleshooting Co-elution

CoElution_Troubleshooting cluster_0 Start: Co-elution Observed cluster_1 Step 1: Method Optimization cluster_2 Step 2: Check for Issues cluster_3 Step 3: Outcome start Co-elution of This compound & Riboflavin A Adjust Mobile Phase start->A Initial Approach B Change Stationary Phase start->B Alternative Approach C Modify Temperature & pH start->C Fine-tuning D Resolution Improved? A->D B->D C->D E Successful Separation D->E Yes F Re-evaluate & Combine Methods D->F No F->A

Caption: Troubleshooting workflow for resolving this compound and riboflavin co-elution.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and riboflavin often co-elute?

A1: Riboflavin can degrade into this compound, particularly when exposed to light.[1] Their structural similarity can lead to comparable retention times in certain chromatographic systems, resulting in co-elution.

Q2: What is the first parameter I should adjust to resolve co-elution?

A2: Modifying the mobile phase composition is often the simplest and most effective initial step.[2] This can involve changing the organic modifier (e.g., methanol, acetonitrile), adjusting the aqueous phase pH, or altering the buffer concentration.[3]

Q3: When should I consider changing the HPLC column (stationary phase)?

A3: If significant mobile phase optimization does not resolve the co-elution, changing the stationary phase is the next logical step. Different column chemistries offer varying selectivities. For instance, a cyano (CN) or phenyl-hexyl column might provide a different elution order or better separation compared to a standard C18 column.[4][5]

Q4: How does pH affect the separation of this compound and riboflavin?

A4: The pH of the mobile phase can alter the ionization state of both riboflavin and this compound, thereby affecting their interaction with the stationary phase and influencing their retention times.[3] Experimenting with pH, for example, using an ammonium acetate buffer at pH 6, can be an effective strategy to improve separation.[3]

Q5: Can temperature be used to improve resolution?

A5: Yes, adjusting the column temperature can influence the separation. For example, increasing the temperature to 40°C has been shown to provide a good balance between peak resolution and retention time for these compounds.[3]

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize quantitative data from various studies to facilitate the comparison of different methods for separating this compound and riboflavin.

Table 1: HPLC Methods for this compound and Riboflavin Separation

ParameterMethod 1Method 2Method 3
Stationary Phase Zorbax SB-CNHSS T3 (C18)ACQUITY BEH C18
Column Dimensions Not Specified150 x 2.1 mm, 1.8 µm2.1 x 100 mm, 1.7 µm
Mobile Phase A Water50 mM Ammonium Acetate, pH 610 mM Ammonium Acetate, pH 5
Mobile Phase B MethanolMethanolAcetonitrile
Gradient IsocraticGradientGradient
Flow Rate Not Specified0.6 mL/min650 µL/min
Temperature Not Specified40°C40°C
Detection FluorescenceFluorescencePDA and MS
Reference [4][3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting of this compound and riboflavin co-elution.

Protocol 1: HPLC-Fluorescence Method with a Cyano Column

This method is effective for the quantitative analysis of riboflavin and this compound in biological matrices.[4]

  • Column: Zorbax SB-CN (Stable Bond Cyano)

  • Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized for your specific system, starting with a 50:50 (v/v) mixture.

  • Detection: Fluorescence detection with excitation and emission wavelengths optimized for riboflavin and this compound.

  • Sample Preparation: Samples may require dilution (e.g., 1:50 with 0.9% saline) prior to injection. Protein precipitation is typically not necessary.[4]

Protocol 2: UPLC-PDA-MS Method with a C18 Column

This UPLC method provides rapid separation and confirmation of the analytes.

  • Column: ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 95% A, 5% B

    • 3.0 min: 50% A, 50% B

    • 3.5 min: 5% A, 95% B

    • 4.0 min: 95% A, 5% B

  • Flow Rate: 650 µL/min

  • Column Temperature: 40°C

  • Injection Volume: 3 µL

  • Detection: Photodiode Array (PDA) and Mass Spectrometry (MS) for compound confirmation.

Visualizations

The following diagram illustrates the relationship between riboflavin and its photodegradation product, this compound.

Riboflavin_Degradation Riboflavin Riboflavin (Vitamin B2) This compound This compound (Photodegradation Product) Riboflavin->this compound Photodegradation Light Light Exposure (UV or Visible) Light->Riboflavin

Caption: Photodegradation pathway of riboflavin to this compound.

References

Technical Support Center: Optimizing Light Dosage for Lumichrome-Mediated Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lumichrome-mediated photodynamic therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions related to the use of this compound as a photosensitizer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PDT?

A1: this compound is a photostable, yellow, crystalline solid that is a photodegradation product of riboflavin (Vitamin B2). It functions as a photosensitizer, a molecule that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that can induce cell death. Its potential for use in PDT stems from its ability to absorb light in the UVA and blue light spectrum and efficiently generate singlet oxygen, a key cytotoxic agent in photodynamic therapy.

Q2: What is the optimal wavelength of light to activate this compound?

A2: this compound absorbs light primarily in the UVA and blue light regions, with an absorption spectrum ranging from approximately 340 nm to 440 nm.[1] Therefore, a light source emitting within this range is required for its photoactivation.

Q3: What is a recommended starting light dose for this compound-mediated PDT?

A3: For antibacterial applications, a light dose of 24 J/cm² has been shown to be effective for bacterial eradication.[1] For cancer cell lines, specific optimal dosages have not been extensively published. It is recommended to start with a similar dose and optimize based on the specific cell line and experimental conditions. A dose-response study is crucial to determine the optimal light dose for your specific application.

Q4: What concentrations of this compound should I use?

A4: In antibacterial studies, this compound has been used in concentrations ranging from 10⁻⁵ M to 10⁻³ M.[1] For cancer cell lines, the cytotoxic effects of this compound in the absence of light (dark toxicity) have been evaluated, with IC50 values varying between cell lines. It is crucial to determine the dark toxicity of this compound on your specific cell line first to select a non-toxic concentration for your PDT experiments.

Q5: What is the "inner filter effect" and how can I avoid it?

A5: The "inner filter effect" can occur at high photosensitizer concentrations where the formulation itself absorbs a significant amount of the incident light, preventing sufficient light from reaching and activating all photosensitizer molecules within the sample. This can lead to a decrease in the phototoxic effect despite an increase in concentration.[1] To avoid this, it is recommended to perform a concentration-response study to identify the optimal this compound concentration that maximizes the phototoxic effect without significant self-shielding.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no phototoxicity observed 1. Incorrect light wavelength: The light source is not emitting within the absorption spectrum of this compound (340-440 nm). 2. Insufficient light dose: The total energy delivered to the cells is too low. 3. Low this compound concentration: The concentration of this compound is not sufficient for effective ROS production. 4. "Inner filter effect": The this compound concentration is too high, leading to light attenuation. 5. Low oxygen levels (hypoxia): PDT is an oxygen-dependent process.1. Verify light source spectrum: Use a spectrometer to confirm the emission spectrum of your light source. 2. Increase light dose: Increase the irradiation time or the power density (irradiance) of the light source. Perform a light dose-response study. 3. Increase this compound concentration: Perform a concentration-response study to find the optimal concentration. 4. Decrease this compound concentration: Test a range of lower concentrations to see if the phototoxic effect improves. 5. Ensure adequate oxygenation: Ensure cell cultures have sufficient oxygen supply during irradiation. For in vivo studies, consider strategies to mitigate tumor hypoxia.
High dark toxicity 1. This compound concentration is too high: The inherent cytotoxicity of this compound at the tested concentration is significant. 2. Contamination of this compound stock solution. 1. Perform a dark toxicity assay: Determine the IC50 of this compound on your cells in the absence of light and use concentrations well below this value for PDT experiments. 2. Prepare fresh stock solutions: Use sterile techniques and high-purity reagents.
Inconsistent results between experiments 1. Variation in light source output: The power output of the lamp may fluctuate. 2. Inconsistent cell plating density. 3. Variation in this compound incubation time. 4. Photosensitizer degradation: this compound, while more photostable than riboflavin, can still degrade under prolonged light exposure.1. Calibrate light source: Regularly measure and calibrate the irradiance of your light source. 2. Standardize cell seeding: Use a consistent cell number per well/dish for all experiments. 3. Maintain consistent incubation times. 4. Protect from ambient light: Prepare and handle this compound solutions in low-light conditions.
Difficulty dissolving this compound 1. Low aqueous solubility of this compound. 1. Use of co-solvents: While excipients like cyclodextrins can enhance solubility, they may also inhibit the phototoxic effect.[1] Careful selection and testing of solubilizing agents are necessary. Prepare a concentrated stock solution in a suitable solvent and then dilute to the final concentration in the culture medium.

Data Presentation

Table 1: Photochemical and Photophysical Properties of this compound

PropertyValueReference
Absorption Maximum (in acetonitrile) ~355 nm and ~390 nm[2]
Emission Maximum (in acetonitrile) ~439 nm[2]
Singlet Oxygen Quantum Yield (ΦΔ) (in acetonitrile) 0.82[2]

Table 2: Antibacterial Photodynamic Therapy Parameters for this compound

ParameterValueReference
Light Source UVA/blue light[1]
Wavelength Range 340-440 nm[1]
Light Dose 24 J/cm²[1]
This compound Concentration Range 10⁻⁵ - 10⁻³ M[1]
Target Organisms E. faecalis (Gram-positive), E. coli (Gram-negative)[1]

Table 3: Cytotoxicity of this compound in Cancer Cell Lines (Dark Toxicity)

Cell LineCancer TypeIC50 (µg/mL)Reference
Hep3B Liver Carcinoma8.9[3]
SkBr3 Breast Adenocarcinoma15.3[3]
BRAF Colorectal Cancer17.6[3]

Note: These IC50 values represent the intrinsic toxicity of this compound without photoactivation and should be used to determine appropriate, non-toxic concentrations for PDT studies.

Experimental Protocols

Protocol 1: In Vitro Optimization of Light Dosage for this compound-Mediated PDT

This protocol provides a general framework for determining the optimal light dose for this compound PDT in a specific cancer cell line.

1. Materials:

  • This compound
  • Appropriate cell culture medium and supplements
  • 96-well cell culture plates
  • Phosphate-buffered saline (PBS)
  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue)
  • Light source with emission in the 340-440 nm range (e.g., LED array or filtered lamp)
  • Radiometer/photometer for measuring light irradiance (mW/cm²)

2. Procedure:

3. Data Analysis:

  • Plot cell viability as a function of the light dose to determine the optimal dose for the desired level of cell killing.

Mandatory Visualizations

signaling_pathway cluster_0 Photochemical Stage cluster_1 Cellular Damage Light Light This compound (Ground State) This compound (Ground State) Light->this compound (Ground State) Absorption This compound (Excited Singlet State) This compound (Excited Singlet State) This compound (Ground State)->this compound (Excited Singlet State) Excitation This compound (Excited Triplet State) This compound (Excited Triplet State) This compound (Excited Singlet State)->this compound (Excited Triplet State) Intersystem Crossing This compound (Excited Triplet State)->this compound (Ground State) Phosphorescence ROS Reactive Oxygen Species (ROS) This compound (Excited Triplet State)->ROS Electron Transfer (Type I) O2 O2 Cellular_Components Lipids, Proteins, Nucleic Acids ROS->Cellular_Components Damage Oxidative_Stress Oxidative Stress Cellular_Components->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Necrosis Necrosis Oxidative_Stress->Necrosis This compound (Excited Triplet State)O2 This compound (Excited Triplet State)O2 This compound (Excited Triplet State)O2->ROS Energy Transfer (Type II)

Caption: General signaling pathway of this compound-mediated PDT.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_lc Prepare this compound Solution incubate_lc Incubate with this compound (Dark) prep_lc->incubate_lc seed_cells->incubate_lc wash_cells Wash Cells with PBS incubate_lc->wash_cells irradiate Irradiate with Light Source wash_cells->irradiate post_incubate Post-Irradiation Incubation irradiate->post_incubate viability_assay Perform Cell Viability Assay post_incubate->viability_assay analyze_data Analyze Data and Determine Optimal Dose viability_assay->analyze_data

Caption: Workflow for optimizing light dosage in this compound PDT.

troubleshooting_guide node_action node_action node_ok node_ok start Low Phototoxicity? check_wavelength Correct Wavelength (340-440 nm)? start->check_wavelength check_light_dose Sufficient Light Dose? check_wavelength->check_light_dose Yes action_verify_light Verify Light Source Spectrum check_wavelength->action_verify_light No check_lc_conc Optimal this compound Concentration? check_light_dose->check_lc_conc Yes action_increase_dose Increase Light Dose check_light_dose->action_increase_dose No check_oxygen Adequate Oxygenation? check_lc_conc->check_oxygen Yes action_optimize_conc Perform Concentration-Response Study check_lc_conc->action_optimize_conc No action_ensure_o2 Ensure Proper Aeration check_oxygen->action_ensure_o2 No end_ok Problem Solved check_oxygen->end_ok Yes action_verify_light->check_wavelength action_increase_dose->check_light_dose action_optimize_conc->check_lc_conc action_ensure_o2->check_oxygen

Caption: Troubleshooting decision tree for low phototoxicity.

References

improving yield and purity of synthetic Lumichrome

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of Lumichrome. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are three primary methods for synthesizing this compound:

  • Biochemical Synthesis: This method utilizes microorganisms, such as Microbacterium sp., to convert riboflavin into this compound. It is known for its high yield and straightforward purification process.[1][2]

  • Photolytic Synthesis: This method involves the irradiation of a riboflavin solution with light, leading to its photodegradation into this compound.[3][4][5]

  • Chemical Synthesis: This approach involves the reaction of specific chemical precursors, such as alloxan monohydrate and 4,5-dimethyl-1,2-phenylenediamine, to form this compound.[6]

Q2: Which synthesis method offers the highest yield and purity?

A2: Biochemical synthesis using Microbacterium sp. has been reported to provide the highest yields, typically between 96% and 98%, with a simple purification process that results in a highly pure product.[1][2] In contrast, photolytic and chemical synthesis methods generally offer lower yields.

Q3: What are the main advantages and disadvantages of each synthesis method?

A3: Each method has its own set of advantages and disadvantages:

  • Biochemical Synthesis:

    • Advantages: Very high yield and purity, environmentally friendly conditions, and a simple purification process.

    • Disadvantages: Requires culturing of microorganisms, which can be time-consuming, and may require specialized equipment for fermentation.

  • Photolytic Synthesis:

    • Advantages: Relatively simple setup.

    • Disadvantages: Generally lower yields compared to biochemical methods, potential for side product formation (e.g., lumiflavin), and the reaction rate can be slow.[7]

  • Chemical Synthesis:

    • Advantages: Avoids the complexities of biological systems.

    • Disadvantages: Reported yields are moderate (around 55%), may require harsher reaction conditions and more complex purification steps to remove unreacted starting materials and byproducts.[6]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis
MethodPotential CauseSuggested Solution
Biochemical Suboptimal growth conditions for Microbacterium sp.Ensure the culture medium pH, temperature, and aeration are optimized for the specific strain being used.
Incomplete conversion of riboflavin.Increase the incubation time or optimize the concentration of riboflavin in the culture medium.
Photolytic Insufficient light exposure.Increase the intensity or duration of light irradiation. Ensure the light source has the appropriate wavelength for the photolysis of riboflavin.
Presence of quenching agents.Ensure the solvent and reaction vessel are free from impurities that could quench the photochemical reaction.
Suboptimal pH.The photodegradation of riboflavin to this compound is pH-dependent. Adjust the pH of the solution to neutral or acidic conditions.[8]
Chemical Incomplete reaction.Increase the reaction time or temperature. Ensure the reactants are of high purity and used in the correct stoichiometric ratios.
Poor quality of reagents.Use fresh, high-purity alloxan monohydrate and 4,5-dimethyl-1,2-phenylenediamine.
Issue 2: Presence of Impurities in the Final Product
MethodPotential ImpurityIdentification & Removal
All Methods Unreacted RiboflavinRiboflavin has a characteristic yellow color and different chromatographic mobility compared to the blue-fluorescing this compound. Purification can be achieved by recrystallization or column chromatography.
Photolytic LumiflavinLumiflavin is a common byproduct of riboflavin photodegradation under alkaline conditions. Maintain a neutral or acidic pH during photolysis to minimize its formation. It can be separated from this compound by chromatography.[7]
Chemical Unreacted starting materials or side productsMonitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Purify the product using column chromatography or recrystallization to remove unreacted precursors and any side products.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsReported YieldPurityReference
BiochemicalRiboflavin, Microbacterium sp. culture96-98%High[1][2]
PhotolyticRiboflavinVariable, generally lower than biochemical methodsModerate[7]
ChemicalAlloxan monohydrate, 4,5-dimethyl-1,2-phenylenediamine~55%Moderate to High[6]

Experimental Protocols

Biochemical Synthesis of this compound using Microbacterium sp.

This protocol is a summary of the method described for Microbacterium sp. strain TPU 3598.

  • Cultivation: Culture Microbacterium sp. in a suitable medium containing riboflavin.

  • Incubation: Incubate the culture under optimal conditions of temperature and pH for the specific strain.

  • Harvesting: After the conversion of riboflavin to this compound is complete (monitored by a suitable analytical method like HPLC), harvest the cells and the insoluble product by centrifugation.

  • Purification:

    • Wash the pellet to remove residual medium.

    • Selectively dissolve the this compound from the pellet using a suitable solvent (e.g., hot DMSO).

    • Remove remaining insoluble impurities by centrifugation.

    • Crystallize the this compound by adding a non-solvent (e.g., water).

    • Collect the purified this compound crystals by filtration and dry under vacuum.

Chemical Synthesis of this compound

This protocol is based on the reaction of alloxan monohydrate and 4,5-dimethyl-1,2-phenylenediamine.[6]

  • Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of alloxan monohydrate and 4,5-dimethyl-1,2-phenylenediamine.

  • Reaction Conditions: The reaction can be carried out under solvent-free conditions using a milling technique or in a suitable solvent with heating.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • After the reaction is complete, dissolve the crude product in a suitable solvent.

    • Purify the this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the pure product.

Photolytic Synthesis of this compound
  • Solution Preparation: Prepare a solution of riboflavin in a suitable solvent (e.g., water or a buffer at neutral or acidic pH).

  • Irradiation: Irradiate the solution with a light source (e.g., a mercury lamp or sunlight) for a sufficient period.[3][4] The reaction vessel should be made of a material that is transparent to the required wavelengths.

  • Reaction Monitoring: Monitor the formation of this compound and the disappearance of riboflavin using UV-Vis spectroscopy or HPLC.

  • Purification: After the reaction, the this compound can be extracted from the aqueous solution with an organic solvent and further purified by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Biochemical Biochemical (Microbacterium sp.) Extraction Extraction / Dissolution Biochemical->Extraction Photolytic Photolytic (Irradiation of Riboflavin) Photolytic->Extraction Chemical Chemical (Alloxan + Diamine) Chemical->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Purity Purity Check (HPLC, TLC) Crystallization->Purity Characterization Structural Characterization (NMR, MS) Purity->Characterization

Caption: General experimental workflow for this compound synthesis and purification.

logical_relationship cluster_troubleshooting Troubleshooting Common Issues cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Incomplete_Reaction Incomplete Reaction/ Conversion Low_Yield->Incomplete_Reaction Reagent_Quality Poor Reagent Quality Low_Yield->Reagent_Quality Impurity Presence of Impurities Impurity->Incomplete_Reaction Side_Reactions Side Reactions Impurity->Side_Reactions Optimize_Parameters Optimize Parameters (pH, Temp, Time) Suboptimal_Conditions->Optimize_Parameters Incomplete_Reaction->Optimize_Parameters Side_Reactions->Optimize_Parameters Purification_Techniques Employ Purification Techniques Side_Reactions->Purification_Techniques Use_High_Purity_Reagents Use High-Purity Reagents Reagent_Quality->Use_High_Purity_Reagents

Caption: Troubleshooting logic for this compound synthesis.

signaling_pathway This compound This compound LasR LasR Receptor (Inactive) This compound->LasR Binds to Active_LasR Active LasR-Lumichrome Complex LasR->Active_LasR Conformational Change Promoter Promoter Region of Target Genes Active_LasR->Promoter Binds to Gene_Expression Quorum Sensing Gene Expression Promoter->Gene_Expression Initiates

Caption: Simplified diagram of this compound activating the LasR quorum sensing receptor.[9][10]

References

Validation & Comparative

Lumichrome: A Comprehensive Analysis of its Efficacy in Enhancing Crop Yield

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Agricultural Scientists

This guide provides an in-depth comparison of Lumichrome's performance as a plant biostimulant with other alternatives, supported by available experimental data. It is designed for researchers, scientists, and professionals in drug development and agriculture seeking to evaluate the potential of this compound for improving crop yield. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.

Introduction to this compound

This compound is a naturally occurring compound, a photolytic degradation product of riboflavin (Vitamin B2), which is synthesized by plants and various microorganisms, including symbiotic rhizobia bacteria.[1][2] Emerging research has identified this compound as a potent plant growth-promoting substance at nanomolar concentrations, showing significant potential for enhancing biomass and yield in a variety of commercially important crops.[2][3]

Quantitative Analysis of this compound's Effect on Crop Growth

The following table summarizes the observed effects of this compound on various crop parameters from several studies. It is important to note that direct, large-scale field trial data comparing this compound with commercial alternatives is still emerging. The presented data is primarily from controlled environment and small-scale field studies.

Crop SpeciesThis compound ConcentrationApplication MethodObserved EffectPercentage Increase (%)Statistical SignificanceReference
Soybean (Glycine max)5 nMRoot ApplicationIncreased total dry matterNot Specified-[3]
10⁻⁶ MFoliar ApplicationIncreased shoot and total dry matter yieldNot SpecifiedSignificant[2]
Cowpea (Vigna unguiculata)5 nMRoot ApplicationTwofold accumulation of dry matter in trifoliate leaves~100%-[3]
Maize (Zea mays)5 nMRoot ApplicationGreater whole-plant dry matter yield compared to controlNot Specified-[3]
Sorghum (Sorghum bicolor)5 nMRoot ApplicationGreater whole-plant dry matter yield compared to controlNot Specified-[2]
Millet (Pennisetum glaucum)5 nMRoot ApplicationGreater whole-plant dry matter yield compared to controlNot Specified-[2]
Alfalfa (Medicago sativa)5 nMSeed SoakingIncreased plant growth18%P < 0.01[4]
5 nMRoot DrenchIncreased plant growth8%P < 0.05[4]
3 nMRoot ApplicationIncreased root respiration21%P < 0.05[4]
Lotus (Lotus japonicus)5 nMRoot/Foliar ApplicationIncreased shoot dry massNot Specified-[4]
Tomato (Solanum lycopersicum)5 nMRoot/Foliar ApplicationIncreased shoot dry massNot Specified-[4]
Arabidopsis thaliana 5 nMNot SpecifiedEnhanced fresh and dry biomass productionNot SpecifiedP ≤ 0.05[5]

Comparison with Alternative Plant Growth Promoters

While direct comparative field trials are limited, we can infer the potential of this compound by comparing its effects to those of established plant growth regulators like auxins and gibberellins, and other commercial biostimulants.

Growth PromoterMechanism of ActionReported Effects on Crop YieldTypical Application Rates
This compound Influences phytohormone biosynthesis (e.g., ethylene, ABA-like effects), enhances photosynthesis and nutrient uptake.[4]Increases biomass, leaf area, and dry matter in various crops.[2][3]Nanomolar (nM) to micromolar (µM) concentrations.
Auxins (e.g., IAA, IBA) Promote cell elongation, root initiation, and fruit development.[6]Can increase shoot and root growth, and fruit set.[6]Varies widely depending on the compound and application.
Gibberellins (e.g., GA3) Stimulate stem elongation, seed germination, and flowering.[7]Can increase plant height, biomass, and fruit size.[8][9]Parts per million (ppm) range.
Commercial Biostimulants (e.g., Seaweed extracts, Humic acids) Contain various active compounds that can enhance nutrient uptake, stress tolerance, and overall plant health.[10]Variable; some studies show significant yield increases in crops like soybean, while others show minimal impact.[9][10][11]Varies by product.

Experimental Protocols

General Protocol for Evaluating this compound's Effect on Crop Biomass in a Controlled Environment

This protocol is a generalized procedure based on methodologies reported in the literature.[4]

  • Plant Material and Growth Conditions:

    • Select seeds of the desired crop species (e.g., soybean, maize).

    • Surface sterilize seeds to prevent microbial contamination.

    • Germinate seeds in a sterile medium (e.g., vermiculite, agar).

    • Grow seedlings in a controlled environment chamber with a defined photoperiod (e.g., 16h light/8h dark), temperature (e.g., 25°C), and humidity.

    • Provide a standard nutrient solution (e.g., Hoagland solution) at regular intervals.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and dilute to the final desired concentrations (e.g., 5 nM, 10 nM, 50 nM) with the nutrient solution.

    • Apply the this compound solution to the plants using one of the following methods:

      • Root Drenching: Apply a specific volume of the solution directly to the rooting medium.

      • Foliar Spray: Spray the leaves until runoff.

      • Seed Soaking: Immerse seeds in the solution for a defined period before germination.

    • Include a control group that receives the nutrient solution with the solvent but without this compound.

  • Data Collection and Analysis:

    • After a predetermined growth period (e.g., 4-6 weeks), harvest the plants.

    • Separate the shoots and roots.

    • Measure fresh weight of shoots and roots.

    • Dry the plant material in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

    • Measure other relevant parameters such as plant height, leaf area, and chlorophyll content.

    • Perform statistical analysis (e.g., t-test, ANOVA) to determine if the differences between the control and treated groups are statistically significant.

Phytohormone Profiling

To understand the mode of action of this compound, the following protocol for phytohormone analysis can be employed, as adapted from published methods.[1]

  • Sample Preparation:

    • Harvest plant tissue (e.g., roots, leaves) from control and this compound-treated plants.

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Extract phytohormones from the powdered tissue using a suitable solvent (e.g., 80% methanol).

    • Add internal standards for each hormone class to be quantified.

    • Centrifuge the extract to pellet debris.

  • Purification and Quantification:

    • Purify the supernatant using solid-phase extraction (SPE) cartridges.

    • Analyze the purified extract using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and quantify the different phytohormones (e.g., auxins, cytokinins, gibberellins, abscisic acid, ethylene precursors).

  • Data Analysis:

    • Compare the hormone profiles of control and this compound-treated plants to identify significant changes in endogenous hormone levels.

Visualizing this compound's Role in Plant Processes

Experimental Workflow for this compound Efficacy Testing

experimental_workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment Application cluster_growth Phase 3: Growth & Observation cluster_analysis Phase 4: Data Collection & Analysis seed Seed Selection & Sterilization germination Germination seed->germination control Control Group germination->control lumichrome_treatment This compound Treatment germination->lumichrome_treatment growth_period Controlled Environment Growth control->growth_period application_method Application Method (Root Drench / Foliar Spray / Seed Soak) lumichrome_treatment->application_method application_method->growth_period harvest Harvesting growth_period->harvest biomass Biomass Measurement (Fresh & Dry Weight) harvest->biomass physiological Physiological Measurements (Height, Leaf Area) harvest->physiological statistical Statistical Analysis biomass->statistical physiological->statistical lumichrome_signaling cluster_input External Stimulus cluster_perception Cellular Perception cluster_transduction Signal Transduction Cascade cluster_crosstalk Phytohormone Crosstalk cluster_output Physiological Responses This compound This compound Application receptor Putative Receptor This compound->receptor secondary_messengers Secondary Messengers (e.g., Ca²⁺, ROS) receptor->secondary_messengers protein_kinases Protein Kinase Cascade secondary_messengers->protein_kinases phytohormone_synthesis Modulation of Phytohormone Biosynthesis protein_kinases->phytohormone_synthesis phytohormone_signaling Interaction with Phytohormone Signaling Pathways phytohormone_synthesis->phytohormone_signaling gene_expression Altered Gene Expression phytohormone_signaling->gene_expression growth_responses Enhanced Growth (Biomass, Leaf Area) gene_expression->growth_responses stress_tolerance Improved Stress Tolerance gene_expression->stress_tolerance

References

Lumichrome vs. Riboflavin: A Comparative Analysis of Their Impact on Plant Biomass

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into Two Bacterial Signal Molecules and Their Influence on Plant Growth

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of signaling molecules on plant physiology is paramount. Among these, Lumichrome and Riboflavin, both associated with rhizobial exudates, have emerged as significant influencers of plant growth and biomass. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of their proposed signaling pathways.

While both this compound and Riboflavin can positively impact plant biomass, they appear to operate through distinct, and at times, concentration-dependent mechanisms. This compound, a photodegradation product of Riboflavin, has shown potent growth-promoting effects at very low concentrations, while higher concentrations can be inhibitory. Riboflavin, a vital vitamin, primarily contributes to enhanced photosynthesis and stress resistance.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and Riboflavin on plant biomass as reported in various studies. It is crucial to note that the experimental conditions, including plant species, application methods, and concentrations, varied between studies, making a direct comparison challenging.

CompoundPlant SpeciesApplication Method & ConcentrationKey Findings on Biomass
This compound Cowpea, Soybean, Maize, SorghumRoot application of 5 nMIncreased shoot and total plant biomass.[1][2]
SoybeanFoliar application of 10⁻⁶ MSignificantly increased shoot and total dry matter yield.[2]
Lotus and TomatoRoot drenching, foliar spray, or a combination with 5 nM solutionIncreased shoot dry mass in lotus plants.[3]
AlfalfaRoot applicationPromoted plant growth by 8–18%.[1]
Riboflavin Fragrant RiceFoliar spray of 20 mg·L⁻¹ at booting and flowering stagesIncreased total aboveground biomass by 17.00–72.91% depending on the timing of application.[4][5]
Hibiscus sabdariffaFoliar spray of 100 ppmInduced stimulatory effects on seedling growth and fresh weight.

Experimental Protocols

To provide a clearer understanding of how these results were obtained, detailed methodologies for key experiments are outlined below.

Experiment 1: Effect of this compound on Lotus and Tomato Biomass[3]
  • Plant Material and Growth Conditions: Lotus (Lotus japonicus) and tomato (Solanum lycopersicum) plants were grown in vermiculite under full nutrient supplementation.

  • Treatment Application: A 5 nM solution of this compound was applied every second day for five weeks. The application methods included root drenching, foliar spray, and a combination of both.

  • Data Collection: After five weeks, plant material was harvested. Shoots and roots were separated, and their dry mass was determined after drying at 65°C for two days.

  • Statistical Analysis: The data was analyzed using a one-way ANOVA followed by Fisher's least significant difference test to identify significant differences between treatments.

Experiment 2: Effect of Riboflavin on Fragrant Rice Biomass[4][5]
  • Plant Material and Growth Conditions: Two genotypes of fragrant rice were used in a pot experiment.

  • Treatment Application: A 20 mg·L⁻¹ Riboflavin solution was applied as a foliar spray at two different growth stages: the booting stage (T1) and the flowering stage (T2). A control group (T0) was sprayed with water.

  • Data Collection: Total aboveground biomass was measured at different time points.

  • Statistical Analysis: The collected data were subjected to statistical analysis to determine the significance of the effects of the different treatments.

Signaling Pathways and Mechanisms of Action

The growth-promoting effects of this compound and Riboflavin are attributed to their influence on distinct signaling pathways.

This compound's Proposed Signaling Pathway

This compound is thought to influence plant growth by modulating endogenous phytohormone levels. Its effects on stomatal conductance have been observed to be identical to those of abscisic acid (ABA), suggesting a potential cross-talk between their signaling pathways.[6][7] The proposed mechanism involves this compound uptake by the roots, transport to the shoots, and subsequent induction of morphogenic molecules that lead to increased cell division and expansion.[2]

Lumichrome_Signaling_Pathway cluster_root Root cluster_shoot Shoot This compound This compound Uptake Uptake This compound->Uptake Transport Transport Uptake->Transport Xylem Transport Phytohormone_Biosynthesis Induction of Phytohormone Biosynthesis (e.g., ABA-like effects) Transport->Phytohormone_Biosynthesis Cell_Division_Expansion Cell Division & Expansion Phytohormone_Biosynthesis->Cell_Division_Expansion Biomass_Increase Increased Biomass Cell_Division_Expansion->Biomass_Increase

Caption: Proposed signaling pathway for this compound's effect on plant biomass.

Riboflavin's Signaling Pathway in Plant Defense and Growth

Riboflavin has been shown to induce a novel signal transduction pathway for disease resistance, which is independent of salicylic acid but dependent on protein kinases and the NIM1/NPR1 gene.[8][9][10] This pathway contributes to systemic resistance. Furthermore, Riboflavin can prime plant defense responses, a process that involves a hydrogen peroxide (H₂O₂) burst and is independent of major hormone signaling pathways like those for salicylic acid, jasmonic acid, and ethylene.[11] This enhanced defense readiness can contribute to overall plant health and biomass accumulation.

Caption: Riboflavin's dual signaling pathways in plant defense and health.

Conclusion

Both this compound and Riboflavin demonstrate significant potential in promoting plant biomass, albeit through different primary mechanisms. This compound appears to act as a potent growth regulator at nanomolar concentrations, likely by influencing phytohormone signaling. In contrast, Riboflavin contributes to biomass accumulation by enhancing photosynthesis and bolstering the plant's defense system through a unique signaling pathway.

The choice between these molecules for agricultural or biotechnological applications would depend on the specific goals. If the aim is direct growth promotion, low concentrations of this compound may be more effective. If enhancing overall plant health and resilience to stress is the priority, Riboflavin could be the preferred option. Further research conducting direct comparative studies under identical conditions is necessary to fully elucidate their respective advantages and potential synergistic effects.

References

A Comparative Analysis of Lumichrome and Gibberellic Acid Signaling Pathways in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern plant growth and development is paramount. This guide provides a detailed, objective comparison of the signaling pathways of two influential molecules: the well-characterized phytohormone, gibberellic acid (GA), and the emerging bacterial signaling molecule, lumichrome.

This document synthesizes experimental data to contrast their mechanisms of action, downstream effects, and the current state of knowledge regarding their respective signaling cascades. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the complex biological processes.

Overview of Signaling Pathways

Gibberellic acid is a diterpenoid phytohormone that plays a crucial role in regulating a wide array of developmental processes in plants, including seed germination, stem elongation, and flowering.[1][2][3] Its signaling pathway is a well-established model of de-repression, where GA binding to its receptor leads to the degradation of transcriptional repressors.

This compound, a photodegradation product of riboflavin, is recognized as a bacterial signal molecule that can elicit significant developmental changes in both monocot and dicot plants.[4][5] At nanomolar concentrations, it has been shown to promote plant growth, including increased biomass accumulation and enhanced root respiration.[4][6] The signaling pathway of this compound is less defined than that of GA but is thought to involve components of the common symbiotic pathway and exhibit crosstalk with other phytohormone signaling networks.[1]

Comparative Data on Physiological Effects

The following tables summarize the quantitative effects of this compound and gibberellic acid on various plant physiological parameters as reported in the literature.

Table 1: Quantitative Effects of this compound on Plant Growth and Physiology

ParameterPlant SpeciesThis compound ConcentrationObserved EffectReference
Shoot Dry MassLotus japonicus5 nMIncreased[1]
Root RespirationAlfalfaNot specifiedIncreased by 11-30%[4]
Plant GrowthAlfalfaNot specifiedPromoted by 8-18%[4]
Stomatal ConductanceBambara groundnut, soybean, maize10 nMDecreased[5][7]
Stomatal ConductanceCowpea, lupin10 nMIncreased[5][7]
Biomass AccumulationMonocots and Dicots5 nMIncreased[4][5]
Root DevelopmentNot specified50 nMDepressed[5][7]

Table 2: Quantitative Effects of Gibberellic Acid on Plant Growth and Physiology

ParameterPlant SpeciesGibberellic Acid ConcentrationObserved EffectReference
Seed GerminationArabidopsis thalianaVaries (e.g., 10 µM)Promotes germination[8]
Stem ElongationVariousVariesPromotes elongation[3][8]
Flowering TimeVariousVariesPromotes flowering[3]
DELLA Protein LevelsArabidopsis thaliana100 µMRapid degradation[9]
Internode SpecificationArabidopsis thalianaNot specifiedRegulates cell division plane[10]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the current understanding of the signaling pathways for gibberellic acid and this compound.

Gibberellic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1_inactive GID1 Receptor (inactive) GA->GID1_inactive Binds GID1_active GID1-GA Complex GID1_inactive->GID1_active Conformational Change DELLA DELLA Repressor GID1_active->DELLA Binds SCF SCF E3 Ligase GID1_active->SCF Recruits Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs DELLA->PIFs Represses SCF->DELLA Ubiquitination GA_Response_Genes GA-Responsive Genes PIFs->GA_Response_Genes Activates Growth_Responses Growth & Development GA_Response_Genes->Growth_Responses Leads to

Caption: Gibberellic acid signaling pathway.

Lumichrome_Signaling cluster_extracellular Extracellular Space cluster_cell Plant Cell This compound This compound Receptor Putative Receptor (e.g., LRR-RLK) This compound->Receptor Perception Hormone_Crosstalk Hormone Crosstalk (ABA, Ethylene) This compound->Hormone_Crosstalk CSP Common Symbiotic Pathway (CSP) Receptor->CSP Activates Gene_Expression Altered Gene Expression CSP->Gene_Expression Developmental_Responses Developmental Responses (Growth, Stomatal Regulation) Hormone_Crosstalk->Developmental_Responses Gene_Expression->Developmental_Responses

Caption: Proposed this compound signaling pathway.

Detailed Experimental Protocols

Protocol for Quantifying DELLA Protein Degradation

This protocol is adapted from studies investigating GA-induced degradation of DELLA proteins.[9]

Objective: To quantify the rate of degradation of a specific DELLA protein (e.g., RGA) in response to gibberellic acid treatment.

Materials:

  • Arabidopsis thaliana seedlings (wild-type and relevant mutants, e.g., sly1).

  • Gibberellic acid (GA₃) stock solution (e.g., 100 mM in ethanol).

  • Liquid ½ MS medium.

  • Protease inhibitor cocktail.

  • Protein extraction buffer.

  • Antibodies specific to the DELLA protein of interest.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Chemiluminescence detection reagents.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Seedling Growth: Grow Arabidopsis seedlings on ½ MS agar plates for a specified period (e.g., 7 days) under controlled light and temperature conditions.

  • GA Treatment: Transfer seedlings to liquid ½ MS medium. Apply GA₃ to the desired final concentration (e.g., 100 µM). Collect seedling samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) after GA application.

  • Protein Extraction: Immediately freeze the collected seedlings in liquid nitrogen. Grind the tissue to a fine powder and extract total proteins using a suitable extraction buffer containing a protease inhibitor cocktail.

  • Quantification: Determine the protein concentration of each extract using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of total protein from each sample by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific to the DELLA protein. Subsequently, incubate with a secondary antibody conjugated to a detectable marker.

  • Signal Detection and Analysis: Detect the signal using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the DELLA protein levels to a loading control (e.g., actin or tubulin). Plot the relative DELLA protein abundance against time to determine the degradation kinetics.

Protocol for Assaying this compound Effects on Plant Biomass

This protocol is based on experiments assessing the growth-promoting effects of this compound.[1]

Objective: To determine the effect of this compound on the biomass accumulation of a model plant species (e.g., Lotus japonicus).

Materials:

  • Lotus japonicus seeds.

  • Vermiculite or other suitable growth substrate.

  • Full nutrient solution.

  • This compound stock solution (e.g., in DMSO, then diluted).

  • Drying oven.

  • Analytical balance.

Procedure:

  • Plant Growth: Germinate and grow Lotus japonicus plants in pots containing vermiculite under controlled environmental conditions (e.g., 16-hour photoperiod).

  • This compound Application: Prepare a working solution of this compound (e.g., 5 nM) in the nutrient solution. Apply the this compound solution to the roots of the treatment group at regular intervals (e.g., every two days). Apply only the nutrient solution (with the same concentration of DMSO as the treatment, if applicable) to the control group.

  • Harvesting: After a specified growth period (e.g., 5 weeks), carefully harvest the plants. Separate the shoots and roots.

  • Biomass Determination: Place the separated plant parts in labeled paper bags and dry them in a drying oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved.

  • Data Analysis: Measure the dry weight of the shoots and roots for each plant using an analytical balance. Statistically analyze the differences in shoot and root biomass between the control and this compound-treated groups (e.g., using a t-test or ANOVA).

Experimental Workflow Diagram

Experimental_Workflow cluster_DELLA_Degradation DELLA Protein Degradation Assay cluster_Lumichrome_Biomass This compound Biomass Assay D1 Grow Arabidopsis seedlings D2 Treat with GA3 at different time points D1->D2 D3 Extract total proteins D2->D3 D4 Perform Western Blot with anti-DELLA antibody D3->D4 D5 Quantify band intensity D4->D5 L1 Grow Lotus japonicus plants L2 Apply this compound or control solution L1->L2 L3 Harvest plants after several weeks L2->L3 L4 Measure shoot and root dry weight L3->L4 L5 Statistically analyze data L4->L5

Caption: Experimental workflows for key assays.

Conclusion

The signaling pathway of gibberellic acid in plants is a well-characterized cascade involving receptor binding, targeted protein degradation, and transcriptional de-repression, leading to a wide range of growth and developmental responses. In contrast, our understanding of the this compound signaling pathway is still in its early stages. While its growth-promoting effects are evident, the precise molecular mechanisms, including receptor identification and the downstream signaling components, remain to be fully elucidated. Current evidence points towards an interaction with the common symbiotic pathway and crosstalk with other phytohormone signaling networks.

For researchers and professionals in drug development, the well-defined nature of the GA pathway offers clear targets for manipulation. The emerging understanding of this compound's mode of action presents exciting new avenues for developing novel plant growth regulators and biostimulants. Further research into this compound's signaling cascade will be crucial for unlocking its full potential in agriculture and biotechnology.

References

A Comparative Guide to Lumichrome and Methylene Blue as Photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to achieving optimal therapeutic efficacy. This guide provides a detailed comparison of two notable photosensitizers: Lumichrome, a metabolite of riboflavin, and Methylene Blue, a well-established phenothiazine dye. This objective analysis, supported by experimental data, aims to assist researchers in making informed decisions for their specific applications.

Executive Summary

Methylene Blue is a widely researched and clinically utilized photosensitizer with a good track record in both anticancer and antimicrobial PDT.[1] It exhibits a respectable singlet oxygen quantum yield and has well-documented treatment protocols. This compound, while less studied, presents itself as a promising alternative, demonstrating a higher singlet oxygen quantum yield in certain solvents and excellent photostability. However, direct comparative studies under identical conditions are scarce, necessitating a careful evaluation of the available data.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and Methylene Blue based on available experimental data. It is crucial to note that these values were often obtained under different experimental conditions, which may influence the results.

Table 1: Singlet oxygen Quantum Yield (ΦΔ)

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference(s)
This compound Acetonitrile0.82[2]
Methylene Blue Acetonitrile0.52[3]
Methanol0.50 - 0.57[4]
Dichloromethane0.57[4]
Water~0.5[5][6]
PBS-D2ODecreases with increasing concentration[7]

Table 2: Efficacy in Photodynamic Therapy (Selected Examples)

PhotosensitizerApplicationTargetKey FindingsReference(s)
This compound Antibacterial PDTEnterococcus faecalis, Escherichia coliUp to tenfold more phototoxic against Gram-positive than Gram-negative bacteria. Bacterial eradication achieved with 24 J/cm² UVA/blue light.[8]
Methylene Blue Anticancer PDTVarious cancer cell lines (e.g., lung, melanoma, oral squamous cell carcinoma)Significant reduction in tumor size and induction of apoptosis. Efficacy is dose and light-dependent.[6][9][10]
Antibacterial PDTGram-positive and Gram-negative bacteriaEffective against a broad spectrum of microbes. Inactivation of 63% of bacteria in suspension.[11][12]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are representative experimental protocols for assessing the efficacy of this compound and Methylene Blue in photodynamic therapy.

Protocol 1: Photodynamic Inactivation of Bacteria by this compound

This protocol is based on studies investigating the antibacterial efficacy of this compound.

1. Preparation of this compound Solutions:

  • Prepare stock solutions of this compound (e.g., 10⁻³ M) in a suitable solvent such as phosphate-buffered saline (PBS), potentially with solubilizing agents like PEG 400 due to this compound's low water solubility.

  • Prepare serial dilutions to obtain the desired final concentrations (e.g., 10⁻⁵ - 10⁻³ M).

2. Bacterial Culture Preparation:

  • Grow bacterial strains (e.g., Enterococcus faecalis, Escherichia coli) in appropriate liquid culture medium overnight at 37°C.

  • Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.1, corresponding to a known CFU/mL).

3. Photodynamic Treatment:

  • In a multi-well plate, mix the bacterial suspension with the this compound solutions at various concentrations.

  • Include control groups: bacteria with this compound in the dark, bacteria with light only, and untreated bacteria.

  • Incubate the plates for a defined period (e.g., 15-30 minutes) in the dark to allow for photosensitizer uptake.

  • Irradiate the samples with a UVA/blue light source (e.g., 340-440 nm) at a specific irradiance for a time calculated to deliver a desired light dose (e.g., 24 J/cm²).

4. Viability Assessment:

  • After irradiation, perform serial dilutions of the samples in PBS.

  • Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.

  • Count the number of colony-forming units (CFUs) to determine the percentage of bacterial survival compared to the controls.

Protocol 2: In Vitro Anticancer Photodynamic Therapy using Methylene Blue

This protocol is a generalized procedure based on numerous in vitro studies on Methylene Blue's anticancer effects.[8][13]

1. Cell Culture and Seeding:

  • Culture a human cancer cell line (e.g., A549 lung cancer cells) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into 24-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[14]

2. Methylene Blue Incubation:

  • Prepare fresh solutions of Methylene Blue in culture medium at various concentrations (e.g., 0.1 to 10 µM).

  • Remove the old medium from the cells, wash with PBS, and add the Methylene Blue-containing medium to the wells.

  • Incubate the cells with Methylene Blue for a specific duration (e.g., 4 hours) in the dark.[14]

3. Irradiation:

  • After incubation, wash the cells with PBS to remove excess Methylene Blue and add fresh, photosensitizer-free medium.

  • Irradiate the cells with a red light source (e.g., a diode laser or LED array) with a peak wavelength around 660 nm.

  • Deliver a specific light dose (e.g., 2 to 16 J/cm²) by adjusting the irradiation time and power density.[14]

  • Include control groups: cells with Methylene Blue in the dark, cells with light only, and untreated cells.

4. Cytotoxicity and Apoptosis Assays:

  • After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using assays such as MTT or WST-1.[14]

  • To evaluate the mechanism of cell death, perform assays for apoptosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) and necrosis.

Mandatory Visualizations

Signaling Pathway of Photodynamic Therapy

PDT_Pathway cluster_0 Type I Photochemical Reaction cluster_1 Type II Photochemical Reaction PS0 Photosensitizer (PS) PS1 Excited Singlet State (¹PS*) PS0->PS1 Light (hν) PS3 Excited Triplet State (³PS*) PS1->PS3 Intersystem Crossing Substrate Substrate (e.g., Biomolecule) PS3->Substrate Electron Transfer O2 O2 PS3->O2 Electron Transfer Radicals Substrate Radicals Substrate->Radicals Cell_Damage Cellular Damage (Lipids, Proteins, Nucleic Acids) Radicals->Cell_Damage Superoxide Superoxide Anion (O₂⁻) ROS Other ROS (e.g., •OH, H₂O₂) Superoxide->ROS ROS->Cell_Damage O2->Superoxide PS0_2 Photosensitizer (PS) PS1_2 Excited Singlet State (¹PS*) PS0_2->PS1_2 Light (hν) PS3_2 Excited Triplet State (³PS*) PS1_2->PS3_2 Intersystem Crossing O2_3 Ground State Oxygen (³O₂) PS3_2->O2_3 Energy Transfer O2_1 Singlet Oxygen (¹O₂) O2_1->Cell_Damage Cell_Death Cell Death (Apoptosis, Necrosis) Cell_Damage->Cell_Death PDT_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_controls Controls A Prepare Photosensitizer Solutions C Incubate Cells with Photosensitizer (Dark) A->C B Culture and Seed Target Cells/Bacteria B->C H Untreated Control B->H I Light Only Control B->I J Photosensitizer Only (Dark) Control B->J D Irradiate with Light of Specific Wavelength C->D E Post-Irradiation Incubation D->E F Assess Cell Viability/ Bacterial Survival E->F G Analyze Mechanism of Cell Death (Optional) F->G

References

Unveiling the Molecular Impact of Lumichrome on Plant Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lumichrome-induced gene expression changes in plants with other alternatives, supported by experimental data. We delve into the experimental protocols and present quantitative data in a clear, comparative format, alongside visualizations of the key signaling pathways.

This compound, a microbial signaling molecule, has emerged as a potent plant growth promoter at nanomolar concentrations. Its application has been shown to elicit significant developmental changes, including enhanced biomass accumulation, early leaf initiation, and increased stem elongation.[1][2] This guide explores the molecular mechanisms underlying these effects, focusing on the validation of gene expression changes and comparing this compound's performance with alternative plant growth regulators.

Quantitative Analysis of this compound-Induced Gene Expression

Transcriptomic studies, primarily through microarray and RNA-sequencing (RNA-seq), have been instrumental in elucidating the genetic response of plants to this compound treatment. These analyses have revealed significant alterations in gene expression related to key metabolic and developmental pathways.

A notable study by Pholo et al. (2018) on Arabidopsis thaliana treated with 5 nM this compound identified a significant upregulation of genes associated with the mitotic cell cycle and turgor-driven cell expansion.[3] This suggests that this compound promotes plant growth by stimulating both cell division and enlargement. The table below summarizes the validated gene expression changes from this study, showcasing the log2 fold change observed in RNA-seq data and confirmed by RT-qPCR.

Table 1: Validated Gene Expression Changes in Arabidopsis thaliana Rosette Leaves Treated with 5 nM this compound

Gene IDGene NamePutative FunctionRNA-seq (log2 Fold Change)RT-qPCR (log2 Fold Change)
AT1G75990CYCA1;1Cyclin A1;11.21.1
AT4G34160CYCD3;3Cyclin D3;31.51.3
AT5G25350XPA4Expansin A41.81.6
AT5G49270XTH9Xyloglucan endotransglucosylase/hydrolase 91.71.5
AT1G15580SAUR54Small auxin up RNA 542.11.9
AT4G22670ACO1ACC oxidase 11.41.2

Data compiled from Pholo et al. (2018).[3][4]

Similarly, a study by Gouws et al. (2012) on Lotus japonicus and tomato (Solanum lycopersicum) roots treated with 5 nM this compound revealed changes in gene expression related to symbiosis, starch metabolism, and ethylene signaling.[5][6] In Lotus japonicus, 656 genes were significantly upregulated and 1,643 were downregulated, while in tomato, 229 genes were upregulated and 136 were downregulated.[5]

Comparison with Alternative Plant Growth Regulators

While this compound demonstrates significant potential, a variety of other natural and synthetic compounds are also utilized to modulate plant gene expression and promote growth. These alternatives often target different signaling pathways to achieve their effects.

Table 2: Comparison of this compound with Alternative Plant Growth Regulators

RegulatorClassPrimary Mode of ActionKey Gene Expression Changes
This compound Microbial SignalModulates phytohormone signaling (auxin, ethylene, ABA) and turgor pressure.[2][3]Upregulation of cyclins, expansins, and genes involved in auxin and ethylene pathways.[3]
Auxins (e.g., IAA) PhytohormonePromotes cell division, elongation, and differentiation.Induction of Aux/IAA and SAUR gene families.
Cytokinins (e.g., Zeatin) PhytohormonePrimarily promotes cell division and shoot formation.Upregulation of cyclin-dependent kinase (CDK) genes and response regulators (ARRs).
Gibberellins (e.g., GA3) PhytohormonePromotes stem elongation, germination, and flowering.Upregulation of genes encoding hydrolytic enzymes (e.g., amylases) and cell wall modifying proteins.
Karrikins Smoke-derived butenolidePromotes seed germination and seedling photomorphogenesis.Upregulation of genes involved in light signaling and gibberellin biosynthesis.
Strigolactones PhytohormoneRegulates shoot branching, root development, and symbiotic interactions.Upregulation of genes involved in nutrient transport and developmental control.

It is important to note that the efficacy of each regulator can be species-specific and dependent on the concentration and environmental conditions.

Experimental Protocols

Accurate validation of gene expression changes is paramount. The following are detailed methodologies for key experiments cited in this guide.

This compound Treatment and RNA-Seq Analysis of Arabidopsis thaliana

This protocol is based on the methodology described by Pholo et al. (2018).[3]

  • Plant Growth: Arabidopsis thaliana (Col-0) seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark photoperiod at 22°C.

  • This compound Treatment: Two-week-old seedlings are transferred to fresh MS plates and the roots are treated with a 5 nM solution of this compound. Control plants are treated with a mock solution.

  • RNA Extraction: After 24 hours of treatment, rosette leaves are harvested, flash-frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a suitable plant RNA extraction kit.

  • RNA-Sequencing: RNA quality and quantity are assessed. Libraries are prepared using a TruSeq RNA Library Prep Kit (Illumina) and sequenced on an Illumina HiSeq platform to generate paired-end reads.

  • Data Analysis: Raw reads are quality-filtered and mapped to the Arabidopsis thaliana reference genome. Differential gene expression analysis is performed using tools such as DESeq2 or edgeR to identify genes with statistically significant changes in expression.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Validation

This protocol outlines the steps for validating the RNA-seq data.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.

  • Primer Design: Gene-specific primers are designed to amplify a 100-200 bp fragment of the target genes. Primer efficiency is validated.

  • RT-qPCR Reaction: The reaction is performed in a real-time PCR system using a SYBR Green-based master mix. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to a stable reference gene (e.g., ACTIN2).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's mode of action is crucial for a comprehensive understanding.

This compound-Induced Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to changes in gene expression and ultimately, plant growth promotion. It highlights the crosstalk with key phytohormone pathways.

Lumichrome_Signaling_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Auxin_Pathway Auxin Signaling (e.g., SAUR54) Signal_Transduction->Auxin_Pathway Ethylene_Pathway Ethylene Signaling (e.g., ACO1) Signal_Transduction->Ethylene_Pathway Turgor_Regulation Turgor Regulation Signal_Transduction->Turgor_Regulation Cell_Cycle_Genes Cell Cycle Genes (e.g., CYCA1;1, CYCD3;3) Signal_Transduction->Cell_Cycle_Genes Cell_Expansion Cell Expansion Auxin_Pathway->Cell_Expansion Ethylene_Pathway->Cell_Expansion Cell_Wall_Modification Cell Wall Modification (e.g., XPA4, XTH9) Turgor_Regulation->Cell_Wall_Modification Turgor_Regulation->Cell_Expansion Cell_Division Cell Division Cell_Cycle_Genes->Cell_Division Cell_Wall_Modification->Cell_Expansion Plant_Growth Enhanced Plant Growth Cell_Division->Plant_Growth Cell_Expansion->Plant_Growth

Caption: Proposed signaling pathway of this compound in plants.

Experimental Workflow for Validating Gene Expression

This diagram outlines the logical flow of experiments from this compound treatment to the validation of gene expression changes.

Experimental_Workflow Plant_Material Plant Material (e.g., Arabidopsis) Treatment This compound Treatment (5 nM) Plant_Material->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis Candidate_Genes Candidate Gene Selection Data_Analysis->Candidate_Genes RT_qPCR RT-qPCR Validation Candidate_Genes->RT_qPCR Validated_Genes Validated Gene Expression Changes RT_qPCR->Validated_Genes

Caption: Workflow for this compound gene expression analysis.

References

Unveiling the Impact of Lumichrome on Legume Nodulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the molecular dialogues that govern plant-microbe interactions is paramount. This guide provides a statistical validation of Lumichrome's effect on the nodulation process in legumes, offering a comparative perspective against other well-established signaling molecules. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a vital resource for advancing agricultural and pharmaceutical research.

The symbiotic relationship between legumes and rhizobia, culminating in the formation of nitrogen-fixing root nodules, is a cornerstone of sustainable agriculture. This intricate process is orchestrated by a chemical dialogue between the plant and the bacteria. While flavonoids have long been recognized as the primary plant-derived signals that initiate this symbiosis, recent research has shed light on other microbial molecules that influence plant development and nodulation, among them, this compound.

Comparative Analysis of Nodule Formation

This compound, a photodegradation product of riboflavin (vitamin B2) and a metabolite secreted by rhizobia, has demonstrated a positive influence on plant growth and development.[1][2] Studies have shown that exogenous application of this compound can lead to increased biomass and alterations in root architecture.[3] In the context of nodulation, research on Lotus japonicus has indicated that this compound treatment can enhance the number of nodules formed.[4][5]

In contrast, flavonoids are a class of plant secondary metabolites that are well-documented as essential inducers of rhizobial nod genes, which in turn leads to the production of Nod factors, the primary bacterial signal molecules that trigger nodule organogenesis.[6]

While direct, statistically robust comparisons of nodulation efficiency between this compound and flavonoid treatments are not extensively available in current literature, the following table summarizes the known effects of this compound on nodulation-related parameters based on available studies. This is juxtaposed with the established role of flavonoids to provide a comparative framework.

Treatment GroupKey ParameterObservationStatistical Significance
This compound Nodule NumberEnhanced nodule number observed in Lotus japonicus.[4][5]Data on statistical significance in direct comparison to a control or other treatments is limited in the reviewed literature.
Plant BiomassIncreased shoot and root biomass reported in various plant species.[3]Significant increases of 8% to 18% in whole-plant dry matter have been documented.[3]
Flavonoids (e.g., Luteolin) nod Gene InductionPotent inducers of rhizobial nod gene expression.Well-established, forming the basis of legume-rhizobia specificity.
Nodule FormationEssential for the initiation of nodule development.Absence of specific flavonoids can lead to a significant reduction or complete lack of nodulation.
Control (Untreated) Nodule NumberBaseline level of nodulation under standard conditions.-
Plant BiomassBaseline growth under standard conditions.-

Experimental Protocols

To enable researchers to conduct their own validation studies, detailed methodologies for key experiments are provided below.

Protocol 1: Evaluation of Chemical Effects on Legume Nodulation

This protocol is designed to assess the impact of chemical compounds, such as this compound, on the nodulation of a model legume like soybean (Glycine max).

1. Plant and Bacterial Culture Preparation:

  • Soybean Seed Sterilization: Surface sterilize soybean seeds by washing with 70% ethanol for 1 minute, followed by a 5-minute wash in 2.5% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Seed Germination: Germinate sterilized seeds on sterile, moist filter paper in petri dishes in the dark at 25°C for 48-72 hours.

  • Rhizobium Culture: Grow a pure culture of a compatible Bradyrhizobium japonicum strain in yeast extract mannitol (YEM) broth at 28°C with shaking until it reaches the late logarithmic phase of growth.

2. Plant Inoculation and Treatment:

  • Seedling Transplant: Transplant uniform seedlings into sterile growth pouches or pots containing a nitrogen-free nutrient solution (e.g., Fahraeus medium) and a sterile substrate like vermiculite or perlite.

  • Inoculation: Inoculate each seedling with 1 mL of the B. japonicum culture, adjusted to a concentration of approximately 10⁸ cells/mL.

  • Treatment Application: Apply the test compounds (e.g., this compound, a specific flavonoid, or a control solution) to the rooting medium at the desired concentrations. For example, this compound has been shown to be effective in the nanomolar range.[3]

3. Data Collection and Analysis:

  • Growth Conditions: Grow plants in a controlled environment with a 16-hour light/8-hour dark cycle at 25°C.

  • Nodule Counting: After 3-4 weeks, carefully harvest the plants. Wash the roots gently to remove the substrate and count the number of nodules on each root system.

  • Nodule Dry Weight: Excise the nodules from the roots, dry them in an oven at 70°C for 48 hours, and record the dry weight.

  • Statistical Analysis: Use appropriate statistical tests, such as ANOVA followed by a post-hoc test (e.g., Tukey's HSD), to determine if there are significant differences in nodule number and dry weight between the different treatment groups.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

The signaling pathway for flavonoid-induced nodulation is well-characterized. In contrast, the precise signaling cascade for this compound's effect on nodulation is still under investigation. The diagrams below illustrate the current understanding of both.

Flavonoid_Nodulation_Pathway Plant Legume Root Flavonoids Flavonoids Plant->Flavonoids Secretes NFRs Nod Factor Receptors (NFRs) Rhizobium Rhizobium Flavonoids->Rhizobium Attracts & Induces NodD NodD Rhizobium->NodD Internalized Nod_Factors Nod Factors Rhizobium->Nod_Factors Secretes nod_genes nod genes NodD->nod_genes Activates nod_genes->Nod_Factors Synthesizes Nod_Factors->Plant Recognized by Signaling_Cascade Symbiotic Signaling Cascade NFRs->Signaling_Cascade Activates Nodule_Organogenesis Nodule Organogenesis Signaling_Cascade->Nodule_Organogenesis Leads to

Caption: Flavonoid-induced signaling pathway for nodulation.

Lumichrome_Effect_Pathway Rhizobium Rhizobium This compound This compound Rhizobium->this compound Secretes Plant_Root Plant Root This compound->Plant_Root Acts on Ethylene_Metabolism Altered Ethylene Metabolism Plant_Root->Ethylene_Metabolism Starch_Accumulation Enhanced Starch Accumulation Plant_Root->Starch_Accumulation CSP Common Symbiotic Pathway (CSP) Interaction? Plant_Root->CSP Potential Interaction Nodule_Number Enhanced Nodule Number Ethylene_Metabolism->Nodule_Number Plant_Growth Promoted Plant Growth Starch_Accumulation->Plant_Growth CSP->Nodule_Number

Caption: Postulated effects of this compound on plant processes related to nodulation.

Experimental Workflow

The following diagram outlines the workflow for the comparative analysis of this compound and flavonoid effects on nodulation.

Nodulation_Assay_Workflow Start Start: Seed Sterilization & Germination Bacterial_Culture Rhizobium Culture Preparation Start->Bacterial_Culture Transplant Seedling Transplant to Growth System Start->Transplant Inoculation Inoculation with Rhizobium Bacterial_Culture->Inoculation Transplant->Inoculation Treatment Application of Treatments: - this compound - Flavonoid - Control Inoculation->Treatment Growth Plant Growth in Controlled Environment Treatment->Growth Harvest Harvest Plants (3-4 weeks post-inoculation) Growth->Harvest Data_Collection Data Collection: - Nodule Count - Nodule Dry Weight Harvest->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis End End: Comparative Results Analysis->End

Caption: Experimental workflow for nodulation assay.

References

A Head-to-Head Battle for Precision: Cross-Validation of Lumichrome Quantification by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmaceutical and biomedical research, the accurate quantification of molecular compounds is paramount. Lumichrome, a key photodegradation product of riboflavin (Vitamin B2), often serves as a critical marker in stability studies and biological analyses. The choice of analytical methodology for its quantification can significantly impact the reliability and sensitivity of these studies. This guide provides a comprehensive cross-validation comparison of two powerful analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This objective comparison, supported by experimental data, is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs. We will delve into the detailed experimental protocols for each method and present a clear comparison of their performance characteristics.

Comparative Analysis of Method Performance

The cross-validation of HPLC-FLD and LC-MS/MS for this compound quantification reveals distinct advantages and limitations for each technique. The selection of the optimal method is contingent on the specific requirements of the analytical task, such as the need for high sensitivity, the complexity of the sample matrix, and throughput demands.

Performance ParameterHPLC with Fluorescence DetectionLC-MS/MS (Typical Performance)
Linearity Range 0.060 - 1.500 µM[1]Typically wide, e.g., 1 - 200 nM
Limit of Detection (LOD) 0.012 µM[1]Can be in the low nM to pM range
Limit of Quantification (LOQ) 0.060 µM[1]Typically in the low nM range
Precision (Repeatability) Relative Standard Deviation (RSD) of 0.76%[1]RSD typically < 15%
Accuracy (Recovery) 102% average recovery[1]Typically within 85-115%
Selectivity High, based on chromatographic retention and specific fluorescence properties.Very high, based on chromatographic retention and specific mass-to-charge ratio transitions.
Matrix Effect Less susceptible to signal suppression/enhancement.Can be prone to ion suppression or enhancement, often requiring internal standards.
Throughput Moderate, with typical run times of several minutes.High, with run times often under 5 minutes.[2]

Experimental Workflows and Methodologies

A systematic approach is crucial for the reliable cross-validation of analytical methods. The following diagram illustrates a typical workflow for comparing HPLC and LC-MS for this compound quantification.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Sample Collection (e.g., biological fluid, drug product) Spiking Spiking with this compound Standard Sample->Spiking Extraction Extraction/Cleanup (e.g., Protein Precipitation, SPE) Spiking->Extraction HPLC HPLC-FLD Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS Data_HPLC Data Acquisition (HPLC) HPLC->Data_HPLC Data_LCMS Data Acquisition (LC-MS/MS) LCMS->Data_LCMS Validation Performance Parameter Evaluation (Linearity, Accuracy, Precision, LOD, LOQ) Data_HPLC->Validation Data_LCMS->Validation Comparison Comparative Data Analysis Validation->Comparison

A generalized workflow for the cross-validation of HPLC and LC-MS methods.
Detailed Experimental Protocol: HPLC with Fluorescence Detection

This method has been validated for the quantification of this compound in biological matrices.[1]

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a fluorescence detector.

  • Column: Zorbax SB-CN (stable bond cyano) column.[1]

  • Mobile Phase: A mixture of methanol and water.[1] The exact gradient or isocratic conditions would be optimized to achieve good separation of this compound from other components.

  • Flow Rate: A typical flow rate for analytical HPLC is around 1.0 mL/min.

  • Injection Volume: Dependent on the sensitivity required, typically in the range of 10-50 µL.

  • Detection: Fluorescence detection with excitation and emission wavelengths optimized for this compound (e.g., excitation around 350 nm and emission around 450 nm).

  • Sample Preparation: For biological samples, a simple dilution step (e.g., 1:50 with 0.9% saline) followed by centrifugation may be sufficient, as this method can be robust against matrix effects.[1]

Detailed Experimental Protocol: LC-MS/MS (Proposed)

While a specific cross-validation study was not found, the following protocol is based on established methods for the analysis of related flavin compounds.

  • Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).

  • Column: A C18 reversed-phase column, such as a ZORBAX Extend-C18, is commonly used for the separation of small molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase with a small amount of acid (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical LC-MS.

  • Injection Volume: Usually small, around 1-10 µL, to minimize matrix effects and maintain peak shape.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for flavins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor-to-product ion transition for this compound to ensure high selectivity and sensitivity.

  • Sample Preparation: A more rigorous sample preparation than for HPLC-FLD might be necessary to minimize matrix effects. This could involve protein precipitation followed by solid-phase extraction (SPE).

Logical Comparison of Key Performance Parameters

The decision to use HPLC-FLD or LC-MS/MS for this compound quantification involves a trade-off between various performance characteristics. The following diagram illustrates the logical relationship in this comparison.

Method_Comparison cluster_hplc HPLC-FLD cluster_lcms LC-MS/MS HPLC_Pros Pros: - Robust and reliable - Less susceptible to matrix effects - Lower instrument cost Decision Method Selection HPLC_Pros->Decision Cost-effective, routine analysis HPLC_Cons Cons: - Lower sensitivity than LC-MS/MS - Moderate throughput HPLC_Cons->Decision When high sensitivity is not critical LCMS_Pros Pros: - Very high sensitivity and selectivity - High throughput - Provides structural confirmation LCMS_Pros->Decision Trace level quantification, complex matrices LCMS_Cons Cons: - Prone to matrix effects - Higher instrument and operational cost - Requires more complex method development LCMS_Cons->Decision When budget and expertise allow

Key considerations for selecting between HPLC-FLD and LC-MS/MS.

Conclusion

Both HPLC-FLD and LC-MS/MS are powerful and reliable techniques for the quantification of this compound.

HPLC with fluorescence detection stands out as a robust, cost-effective, and reliable method suitable for routine analysis where high sensitivity is not the primary requirement.[1] Its lower susceptibility to matrix effects can simplify sample preparation procedures.[1]

LC-MS/MS , on the other hand, offers superior sensitivity and selectivity, making it the method of choice for applications requiring the detection of trace levels of this compound, especially in complex biological matrices. The high specificity of MRM detection provides a greater degree of confidence in the identification and quantification of the analyte. While more susceptible to matrix effects and requiring a larger initial investment, its high-throughput capabilities can be advantageous for large-scale studies.

Ultimately, the choice between these two methods will be guided by the specific analytical challenge at hand. For well-characterized samples with expected this compound concentrations within the micromolar range, HPLC-FLD is a highly suitable and economical choice. For demanding applications that necessitate the utmost sensitivity and specificity for trace-level quantification, LC-MS/MS is the undisputed champion. A thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reliable data.

References

Safety Operating Guide

Proper Disposal of Lumichrome: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Lumichrome, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

This compound, a fluorescent, pale yellow powder derived from the photolysis of riboflavin, requires careful management as a chemical waste product.[1][2][3] While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations, others identify it as harmful if swallowed, a skin and eye irritant, a potential respiratory irritant, and very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Therefore, a cautious approach, treating this compound as hazardous waste, is mandatory.

Key Chemical and Safety Data

Proper handling and disposal procedures are informed by the chemical's physical and toxicological properties. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀N₄O₂[2][6][7]
Molecular Weight 242.23 g/mol [2][3][6]
Physical State Pale yellow powder[2]
Melting Point >300°C[2]
GHS Hazard Statements H302, H315, H319, H335, H410[3][4][5]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[4][8]

Experimental Protocols: Waste Handling and Spill Management

The following protocols outline the step-by-step methodologies for managing this compound waste and responding to accidental spills.

Protocol 1: Routine Disposal of this compound Waste

This protocol covers the disposal of solid this compound, solutions containing this compound, and contaminated lab materials.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

    • Keep solid waste (e.g., excess powder, contaminated weigh boats) separate from liquid waste (e.g., solutions, rinsates).

    • Segregate grossly contaminated items (e.g., gloves, absorbent pads) for disposal as hazardous waste.

  • Containment:

    • Select a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container with a screw-top cap is generally appropriate.[9]

    • Ensure the container is in good condition, with no cracks or deterioration.[10]

    • Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and list all other chemical constituents and their approximate concentrations.

  • Accumulation:

    • Place all this compound waste, including solids, liquids, and contaminated disposables, into the designated, labeled container.

    • Keep the waste container securely capped at all times, except when adding waste.[10]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][10]

    • Ensure the SAA is away from incompatible materials.[10]

  • Disposal Request:

    • Once the container is full or waste is no longer being generated, contact your institution's EH&S department to arrange for a waste pickup.[9] Do not dispose of this compound waste via standard trash or sewer systems.

Protocol 2: Management of Accidental Spills

This protocol provides steps for safely managing a this compound spill.

  • Immediate Response:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • If the spill generates dust, avoid inhalation and use respiratory protection.[1]

    • Remove any sources of ignition, as fine dust can form explosive mixtures with air.[1]

  • Personal Protective Equipment (PPE):

    • Before cleaning, don appropriate PPE, including:

      • Safety glasses or goggles

      • Impervious gloves

      • Lab coat

      • Respiratory protection (if dust is present)[1][2]

  • Spill Containment and Cleanup:

    • For solid spills, use dry cleanup procedures. Gently sweep or vacuum the material. Avoid generating dust.[1] Consider using an explosion-proof vacuum designed for chemical dust.

    • Place all spilled material and cleanup debris into a clean, dry, sealable container for disposal as hazardous waste.[1][2]

    • Prevent any spilled material or cleanup water from entering drains, sewers, or waterways.[1] The high aquatic toxicity of this compound makes this a critical step.[4]

  • Decontamination:

    • Thoroughly decontaminate the spill area with soap and water.

    • Collect all wash water and cleaning materials for disposal as hazardous waste. Do not allow wash water to enter the sanitary sewer.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.

LumichromeDisposalWorkflow start_end start_end process process decision decision storage storage hazard hazard output output start Start: Generation of This compound Waste segregate Segregate Waste (Solid, Liquid, Contaminated PPE) start->segregate spill Spill Occurs start->spill Potential Hazard contain Place in Labeled, Compatible Hazardous Waste Container segregate->contain seal Keep Container Securely Closed contain->seal store Store in Satellite Accumulation Area (SAA) seal->store check_compat Segregate from Incompatible Chemicals request_pickup Contact EH&S for Waste Pickup store->request_pickup end End: Disposal by Licensed Facility request_pickup->end ppe Don Appropriate PPE spill->ppe contain_spill Contain Spill (Prevent Entry to Drains) ppe->contain_spill cleanup Clean Up Spill Using Dry Methods for Solids contain_spill->cleanup cleanup->contain Place in Waste Container

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Lumichrome

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the use of Lumichrome, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a compound that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to prevent eye contact.[3] Contact lenses should be avoided when handling this compound, as they can absorb and concentrate irritants.[3]

  • Hand Protection: Chemical-resistant gloves are required.[1][4] Nitrile gloves are a suitable option for providing short-term protection against a broad range of chemicals.[5] It is crucial to select gloves that are tested to a relevant standard (e.g., Europe EN 374, US F739).[3] For prolonged or frequently repeated contact, a glove with a higher protection class (breakthrough time greater than 240 minutes) is recommended.[3]

  • Skin and Body Protection: An impervious lab coat or protective clothing should be worn to prevent skin contact.[1][4] In situations with a higher risk of exposure, overalls may be necessary.[3]

  • Respiratory Protection: A respirator may be necessary when engineering and administrative controls do not adequately prevent exposure, especially when generating dust or working with significant quantities of the powder.[3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6]

Quantitative Data Summary
ParameterValueSource
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[2][4]
Skin Irritation Category 2 (Causes skin irritation)[1][2]
Eye Irritation Category 2A (Causes serious eye irritation)[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1][2]
Experimental Workflow for Handling this compound

The following diagram outlines the necessary steps and decision points for safely handling this compound in a laboratory setting.

Lumichrome_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase start Start: Plan Experiment with this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe prepare_work_area Prepare Work Area (Well-ventilated, clean) select_ppe->prepare_work_area don_ppe Don PPE (Gloves, Goggles, Lab Coat) prepare_work_area->don_ppe handle_this compound Handle this compound (Avoid dust generation) don_ppe->handle_this compound spill_check Spill Occurs? handle_this compound->spill_check decontaminate Decontaminate Work Area handle_this compound->decontaminate spill_check->handle_this compound No clean_spill Clean Spill Immediately (Follow spill protocol) spill_check->clean_spill Yes clean_spill->handle_this compound doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste (Consult Waste Management Authority) doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Figure 1: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation of dust.[3]

  • Avoid Contact: Limit all unnecessary personal contact with the substance.[3] Avoid contact with skin and eyes.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3][4] Always wash hands with soap and water after handling.[3]

  • Container Management: Keep containers securely sealed when not in use and avoid physical damage to them.[3]

Spill Procedures:

  • Minor Spills: For small spills, immediately clean up the area. Wear impervious gloves and safety glasses.[3] Use dry clean-up procedures and avoid generating dust. Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[3]

  • Major Spills: In the event of a major spill, clear the area of all personnel and move upwind.[3] Alert emergency responders and inform them of the location and nature of the hazard.[3]

Disposal Plan:

All waste materials, including contaminated PPE and spilled this compound, must be handled in accordance with local, state, and federal regulations.[3]

  • Waste Collection: Place residues and contaminated materials in labeled plastic bags or other suitable containers for disposal.[3]

  • Disposal Method: Consult your institution's Waste Management Authority for appropriate disposal methods.[3] Disposal options may include burial in a licensed landfill or incineration in a licensed facility.[3]

  • Container Decontamination: Decontaminate empty containers before disposal.[3] Observe all label safeguards until the containers are cleaned and destroyed.[3] Do not allow wash water from cleaning equipment to enter drains.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.